2-Bromo-5-chloro-3-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHWMXAUPXFOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505002 | |
| Record name | 2-Bromo-5-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65550-77-8 | |
| Record name | 2-Bromo-5-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-chloro-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Bromo-5-chloro-3-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details plausible reaction pathways, experimental protocols, and quantitative data based on established chemical principles and analogous transformations.
Introduction
This compound, also known as 2-Bromo-5-chloro-3-picoline, is a halogenated pyridine derivative with significant applications in organic synthesis.[1] Its trifunctional nature, featuring bromo, chloro, and methyl groups on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This versatility makes it a valuable building block for the synthesis of novel compounds in medicinal chemistry and materials science.
Proposed Synthesis Routes
The most logical and well-supported pathway for the synthesis of this compound involves a two-step sequence starting from a commercially available or readily synthesized precursor:
-
Chlorination of 2-Amino-3-methylpyridine to yield 2-Amino-5-chloro-3-methylpyridine.
-
Sandmeyer Reaction of 2-Amino-5-chloro-3-methylpyridine to afford the final product, this compound.
This approach is predicated on established methodologies for the halogenation of aminopyridines and the reliable conversion of aromatic amines to bromides via diazotization.
Experimental Protocols
Route 1: Synthesis of 2-Amino-5-chloro-3-methylpyridine
The synthesis of the key intermediate, 2-Amino-5-chloro-3-methylpyridine, can be achieved through the chlorination of 2-Amino-3-methylpyridine. Several methods are viable, with the choice often depending on available reagents, scale, and safety considerations. Below are two potential protocols based on analogous reactions.[2][3]
Protocol 1A: Chlorination using Sodium Hypochlorite and Hydrochloric Acid
This method offers a convenient approach using readily available reagents.[2]
Reaction Scheme:
Diagram 1: Chlorination of 2-Amino-3-methylpyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Amount (g or mL) |
| 2-Amino-3-methylpyridine | 108.14 | - | 0.1 | 10.81 g |
| Sodium Hypochlorite (13% soln) | 74.44 | 1.21 | ~0.22 | ~130 mL |
| Hydrochloric Acid (36% soln) | 36.46 | 1.18 | ~0.5 | ~42 mL |
| Dichloroethane | - | 1.25 | - | As needed |
| Sodium Hydroxide Solution (e.g., 4M) | 40.00 | - | - | As needed |
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-Amino-3-methylpyridine (0.1 mol) in water at 10°C.
-
Slowly add the sodium hypochlorite solution (0.22 mol) while maintaining the temperature at 10°C.
-
Carefully add the hydrochloric acid (0.5 mol) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 10°C for 2 hours.
-
Gradually warm the mixture to 25°C and continue stirring for an additional 4 hours.
-
Cool the reaction mixture to 10°C and adjust the pH to ~8-9 with a sodium hydroxide solution.
-
Extract the product with dichloroethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Amino-5-chloro-3-methylpyridine.
Expected Yield: Based on analogous reactions, a yield of approximately 70-75% can be anticipated.[2]
Protocol 1B: Chlorination using Chlorine Gas in a Strongly Acidic Medium
This method is suitable for larger scale synthesis and can offer high selectivity.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Amount (g or mL) |
| 2-Amino-3-methylpyridine | 108.14 | - | 0.2 | 21.63 g |
| Sulfuric Acid (98%) | 98.08 | 1.84 | - | 100 mL |
| Chlorine Gas | 70.90 | - | 0.4 | 28.36 g |
| Sodium Hydroxide Solution (e.g., 10M) | 40.00 | - | - | As needed |
| Ethyl Acetate | - | 0.902 | - | As needed |
Procedure:
-
In a flask equipped for gas inlet and stirring, carefully add 2-Amino-3-methylpyridine (0.2 mol) in portions to concentrated sulfuric acid (100 mL) while cooling in an ice bath to maintain a temperature of approximately 25°C.
-
Cool the reaction mixture to -10°C.
-
Bubble chlorine gas (0.4 mol) through the solution over a period of 2 hours, maintaining the temperature below 0°C.
-
After the addition is complete, allow the mixture to stir for an additional 1.5 hours.
-
Slowly pour the reaction mixture onto crushed ice.
-
Carefully neutralize the solution with a concentrated sodium hydroxide solution to a pH of ~8.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.
Expected Yield: This method has been reported to achieve yields of up to 86% for the monochlorination of 2-aminopyridine.[3]
Route 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the conversion of the amino group of 2-Amino-5-chloro-3-methylpyridine to a bromo group. The protocol is adapted from the successful synthesis of similar bromo-chloro-pyridines.[4][5]
Reaction Scheme:
Diagram 2: Sandmeyer reaction for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Amount (g or mL) |
| 2-Amino-5-chloro-3-methylpyridine | 142.58 | - | 0.1 | 14.26 g |
| Hydrobromic Acid (48% aq.) | 80.91 | 1.49 | ~0.6 | ~40 mL |
| Sodium Nitrite | 69.00 | - | 0.11 | 7.59 g |
| Copper(I) Bromide | 143.45 | - | 0.02 | 2.87 g |
| Sodium Hydroxide Solution (e.g., 4M) | 40.00 | - | - | As needed |
| Diethyl Ether | - | 0.713 | - | As needed |
Procedure:
-
In a flask, dissolve 2-Amino-5-chloro-3-methylpyridine (0.1 mol) in 48% hydrobromic acid (~40 mL) and cool the mixture to 0-5°C in an ice-salt bath.
-
Dissolve sodium nitrite (0.11 mol) in a minimal amount of water and add it dropwise to the cooled solution, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, dissolve copper(I) bromide (0.02 mol) in 48% hydrobromic acid (~10 mL).
-
Slowly add the diazonium salt solution to the cuprous bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60°C until the evolution of nitrogen gas ceases.
-
Cool the mixture and neutralize with a sodium hydroxide solution to a pH of ~8.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Expected Yield: Yields for analogous Sandmeyer reactions on pyridine derivatives are typically in the range of 65-93%.[4][5]
Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis routes.
| Reaction Step | Starting Material | Product | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| Chlorination (1A) | 2-Amino-3-methylpyridine | 2-Amino-5-chloro-3-methylpyridine | NaClO, HCl | 10-25 | 6 | 70-75 |
| Chlorination (1B) | 2-Amino-3-methylpyridine | 2-Amino-5-chloro-3-methylpyridine | Cl₂, H₂SO₄ | -10 to 0 | 3.5 | up to 86 |
| Sandmeyer Reaction | 2-Amino-5-chloro-3-methylpyridine | This compound | NaNO₂, HBr, CuBr | 0-60 | ~3-4 | 65-93 |
Logical Workflow for Synthesis and Purification
The overall workflow for the synthesis and purification of this compound is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
physical and chemical properties of 2-Bromo-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloro-3-methylpyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis.[1] Its unique molecular architecture, featuring a pyridine ring substituted with bromine, chlorine, and a methyl group, provides multiple reactive sites for further chemical modifications. This makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, and synthetic applications of this compound.
Physicochemical Properties
This compound is an off-white to pale yellow crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 65550-77-8 |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol [3] |
| IUPAC Name | This compound |
| Synonyms | 2-Bromo-5-chloro-3-picoline[4][5] |
| InChI Key | XEHWMXAUPXFOHZ-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | White to Almost white powder to lump | [4] |
| Melting Point | 40-44 °C | |
| Boiling Point (Predicted) | 240.3 ± 35.0 °C at 760 mmHg | |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [6] |
| Solubility | Soluble in methanol | TCI |
Table 3: Spectral Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons in the pyridine ring and a singlet for the methyl group protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the methyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
| IR Spectroscopy | Absorption bands corresponding to C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as C-Br and C-Cl stretching vibrations. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is largely dictated by the presence of the bromo and chloro substituents on the electron-deficient pyridine ring. The carbon-bromine bond at the 2-position is particularly susceptible to cleavage, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[7]
Suzuki-Miyaura Coupling
This compound is an ideal substrate for Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds. The reaction typically involves the coupling of the bromopyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds.[8]
Buchwald-Hartwig Amination
The carbon-bromine bond in this compound can also readily participate in Buchwald-Hartwig amination reactions to form carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is a versatile method for the synthesis of arylamines from aryl halides.[9]
Experimental Protocols
The following are general experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, adapted for this compound based on procedures for analogous 2-bromopyridines.[1][9]
Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)
-
1,4-Dioxane and water (4:1 mixture, degassed)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination of this compound with an Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] or another palladium precursor (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, SPhos) (1.5-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or another suitable base (1.4-2.0 equiv)
-
Anhydrous toluene or another suitable solvent
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk tube)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the tube and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe and stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Biological Activity and Signaling Pathways
Extensive literature searches did not yield specific information on the biological activity or the involvement of this compound in any defined signaling pathways. However, the pyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[10][11][12][13]
The primary role of this compound in a biological context is as a key building block for the synthesis of more complex, biologically active molecules.[2] Its utility in Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the facile introduction of diverse substituents, enabling the generation of large libraries of compounds for biological screening and lead optimization in drug discovery programs.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an important intermediate for the synthesis of a wide array of functionalized pyridine derivatives. While its own biological activity has not been extensively studied, its utility in the construction of pharmacologically relevant scaffolds underscores its importance for researchers in drug discovery and development. The experimental protocols provided in this guide, adapted from established methods for similar compounds, offer a starting point for the synthetic application of this useful chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 65550-77-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 5-Bromo-2-chloro-3-methylpyridine | 29241-60-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. innospk.com [innospk.com]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-BroMo-4-chloro-3-Methylpyridine(1211521-46-8) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
- 12. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
2-Bromo-5-chloro-3-methylpyridine CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-chloro-3-methylpyridine, a key heterocyclic building block in organic synthesis. This document outlines its chemical identity, properties, synthesis, and significant applications in the pharmaceutical and agrochemical industries.
Chemical Identity and Properties
This compound is a halogenated pyridine derivative valued for its utility as a versatile synthetic intermediate.[1] Its distinct molecular architecture, featuring bromine, chlorine, and a methyl group on the pyridine ring, provides multiple reactive centers for chemical modification.[2]
Structure:
The chemical structure of this compound is presented below:
A simplified workflow for drug discovery.
Diagram 2: Suzuki-Miyaura Coupling Workflow
This diagram outlines the key steps in a Suzuki-Miyaura cross-coupling reaction using this compound.
Workflow for a Suzuki-Miyaura coupling reaction.
References
Spectroscopic Data for 2-Bromo-5-chloro-3-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-5-chloro-3-methylpyridine. These predictions are derived from the known spectral properties of related bromo-, chloro-, and methyl-substituted pyridines.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.2 - 8.4 | d | 1H | H-6 |
| ~ 7.6 - 7.8 | d | 1H | H-4 |
| ~ 2.4 - 2.6 | s | 3H | -CH₃ |
d: doublet, s: singlet
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-6 |
| ~ 140 - 145 | C-2 |
| ~ 138 - 142 | C-4 |
| ~ 130 - 135 | C-5 |
| ~ 125 - 130 | C-3 |
| ~ 18 - 22 | -CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~ 3100 - 3000 | C-H | Aromatic |
| ~ 2980 - 2850 | C-H | Methyl |
| ~ 1600 - 1550 | C=C, C=N | Aromatic Ring |
| ~ 1470 - 1430 | C-H | Methyl (bending) |
| ~ 1100 - 1000 | C-Cl | Chloroalkane |
| ~ 600 - 500 | C-Br | Bromoalkane |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~ 205, 207, 209 | Molecular ion (M⁺) cluster due to Br and Cl isotopes |
| Various | Fragmentation pattern corresponding to loss of Br, Cl, CH₃, or HCN |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of solid this compound in a volatile organic solvent like methylene chloride or acetone.[1]
-
Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1]
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the salt plate in the sample holder of the spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plate to subtract from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations within the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Ionize the sample molecules. Electron impact (EI) is a common method where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[2]
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Interpretation: The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion. Other peaks in the spectrum represent fragments of the molecule, which can provide structural information.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
Navigating the Solubility Landscape of 2-Bromo-5-chloro-3-methylpyridine: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2-Bromo-5-chloro-3-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document provides researchers, scientists, and drug development professionals with a foundational understanding of its likely solubility profile based on the principles of physical chemistry and furnishes detailed, established experimental protocols for its precise determination.
Introduction to this compound
This compound is a halogenated pyridine derivative with a molecular formula of C₆H₅BrClN. Its structure, featuring a pyridine ring substituted with bromine, chlorine, and a methyl group, makes it a versatile building block in organic synthesis. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.
Predicted Solubility Profile
Based on the "like dissolves like" principle, the polarity of this compound, a solid at room temperature, suggests its solubility behavior. The presence of the electronegative nitrogen, bromine, and chlorine atoms introduces polarity, while the pyridine ring and methyl group contribute to its organic character.
It can be inferred that this compound will exhibit appreciable solubility in a range of common organic solvents.
Qualitative Solubility Data:
Limited available data indicates that this compound is soluble in methanol.[1] Extrapolating from the behavior of similar halogenated pyridines, it is anticipated to be soluble in other polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, as well as in polar protic solvents like ethanol. Its solubility in nonpolar solvents like hexanes is expected to be lower. The solubility in water is predicted to be low due to the hydrophobic nature of the substituted pyridine ring.
Quantitative Solubility Determination
To provide actionable data for research and development, quantitative determination of solubility is essential. The following table outlines the common solvents in which the solubility of this compound should be experimentally determined.
Table 1: Proposed Solvents for Quantitative Solubility Analysis of this compound
| Solvent Class | Solvent Name | Rationale |
| Polar Protic | Methanol | Known to dissolve the compound. |
| Ethanol | Commonly used in organic synthesis and purification. | |
| Isopropanol | Offers a different polarity compared to methanol and ethanol. | |
| Water | Crucial for understanding its behavior in aqueous media and for workup procedures. | |
| Polar Aprotic | Acetone | A versatile solvent for a wide range of organic compounds. |
| Acetonitrile | Frequently used as a solvent in chromatography and reactions. | |
| Dimethylformamide (DMF) | A strong polar aprotic solvent, useful for less soluble compounds. | |
| Dichloromethane (DCM) | A common solvent for organic reactions and extractions. | |
| Ethyl Acetate | A moderately polar solvent widely used in chromatography and extractions. | |
| Nonpolar | Toluene | A common aromatic solvent used in synthesis. |
| Hexanes | Represents a nonpolar aliphatic solvent system. |
Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2][3] This protocol provides a reliable and reproducible approach.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (solid, purity >98%)
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter. It is critical that this step is performed at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.
-
-
Analysis of the Saturated Solution:
-
Accurately dilute a known volume of the clear, saturated solution with the same solvent using volumetric flasks to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its determination. By understanding its structural characteristics and employing standardized experimental protocols like the shake-flask method, researchers can generate the precise solubility data needed to accelerate their research, streamline development processes, and ensure the successful application of this important chemical intermediate.
References
An In-depth Technical Guide to 2-Bromo-5-chloro-3-methylpyridine for Researchers and Drug Development Professionals
An authoritative resource on the procurement, properties, and synthetic applications of 2-Bromo-5-chloro-3-methylpyridine, with a focus on its role in the development of kinase inhibitors.
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in the field of drug development. This document outlines its chemical and physical properties, commercial availability, and detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions. A significant focus is placed on its utility in the synthesis of compounds targeting critical biological pathways, such as the Cyclin-Dependent Kinase (CDK) signaling cascade, which is implicated in oncology and inflammatory diseases.
Physicochemical Properties and Commercial Availability
This compound is a halogenated pyridine derivative valued for its utility as a versatile intermediate in organic synthesis.[1] Its structure, featuring both bromo and chloro substituents, offers multiple reactive sites for the construction of complex molecular architectures.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 65550-77-8 |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| Synonyms | 2-Bromo-5-chloro-3-picoline |
| Appearance | Off-white to yellow powder |
| Purity | Typically ≥97% to >98% |
| Melting Point | 37.0 to 41.0 °C |
A variety of chemical suppliers offer this compound in research and bulk quantities. The following table summarizes a selection of commercial sources.
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Frontier Specialty Chemicals | Contact for details | Smaller sizes to bulk |
| Chem-Impex | ≥97% (GC) | Contact for details |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Grams to kilograms |
| VSNCHEM | Contact for details | Catalog and bulk quotes |
Synthetic Applications in Medicinal Chemistry
The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of novel therapeutic agents. Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is instrumental in the synthesis of bi-aryl and heteroaryl compounds, which are common motifs in kinase inhibitors.
Role in Kinase Inhibitor Synthesis
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a privileged structure in many kinase inhibitors, and this compound serves as a valuable precursor for the synthesis of libraries of potential kinase inhibitors.
One of the key signaling pathways often targeted in oncology is the Cyclin-Dependent Kinase (CDK) pathway, which regulates the cell cycle.[1] The synthesis of 2-aryl-substituted pyridines from this compound can lead to the discovery of potent and selective CDK inhibitors.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established methods for similar bromopyridine derivatives and may require optimization for specific substrates.[2][3]
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Procedure
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable route to novel compounds with potential therapeutic applications, including the development of kinase inhibitors targeting pathways such as the CDK signaling cascade. The information and protocols provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important chemical intermediate.
References
Technical Guide: Material Safety Data Sheet for 2-Bromo-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and properties of 2-Bromo-5-chloro-3-methylpyridine (CAS No. 65550-77-8). The information is compiled from available safety data sheets and chemical supplier information to ensure safe laboratory and research practices.
Chemical Identification and Properties
This compound is a halogenated pyridine derivative utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific molecular structure offers reactive sites for further chemical modifications.
| Identifier | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 2-Bromo-5-chloro-3-picoline | [2] |
| CAS Number | 65550-77-8 | [2][3] |
| Molecular Formula | C6H5BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1] |
| Physical and Chemical Properties | Value | Source |
| Appearance | White to Almost white powder to lump | |
| Purity | >98.0% (GC) | |
| Melting Point | 37.0 to 41.0 °C | |
| Flash Point | 99 °C | |
| Solubility | Soluble in Methanol | |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
Hazard Identification and Classification
This chemical is classified as hazardous. The following table summarizes its GHS hazard classifications.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Experimental Protocols
Detailed experimental protocols involving this compound are not publicly available in the searched safety documents. Users must develop specific protocols based on the requirements of their individual research, incorporating the safety and handling information provided in this guide.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Handling:
-
Wash hands and face thoroughly after handling.[4]
-
Use in a well-ventilated area or under a local exhaust system.[4]
-
Avoid dispersing dust.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
Storage:
Emergency Procedures
Spill Response Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
Personal Protective Equipment (PPE)
The following diagram illustrates the necessary personal protective equipment for handling this chemical.
Caption: Required Personal Protective Equipment (PPE).
First-Aid Measures
The following diagram outlines the first-aid measures for different exposure routes.
Caption: First-aid procedures for exposure.
Toxicological Information
Fire-Fighting Measures
-
Suitable Extinguishing Media: Dry chemical, foam, water spray, carbon dioxide.[4]
-
Specific Hazards: May decompose upon combustion or at high temperatures to generate poisonous fumes. Closed containers may explode from the heat of a fire.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus if necessary.[4]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS for the most complete and up-to-date information before handling this chemical.
References
An In-depth Technical Guide to the Key Reactions of 2-Bromo-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloro-3-methylpyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to a variety of transformations, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The bromine atom at the 2-position and the chlorine atom at the 5-position offer differential reactivity, enabling selective functionalization of the pyridine ring. This guide provides a detailed overview of the core reactions involving this compound, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metallation reactions. For each reaction, a summary of reaction conditions, detailed experimental protocols derived from analogous systems, and mechanistic diagrams are provided to facilitate its application in research and development.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically occur at the more reactive C-Br bond at the 2-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents.
Reaction Principle: The reaction involves the palladium-catalyzed coupling of the 2-bromo position of the pyridine ring with an arylboronic acid in the presence of a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.
Quantitative Data for Suzuki-Miyaura Coupling of an Analogous Bromopyridine
The following data is for the Suzuki-Miyaura coupling of the analogous compound 2-bromo-5-methylpyridin-4-amine with various arylboronic acids and serves as a representative example.[2]
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (3 mol%) | K₂CO₃ (2.0 eq) | Isopropanol/Water | 85-90 | 8-12 | High |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3 mol%) | K₂CO₃ (2.0 eq) | Isopropanol/Water | 85-90 | 8-12 | High |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (3 mol%) | K₂CO₃ (2.0 eq) | Isopropanol/Water | 85-90 | 8-12 | High |
Experimental Protocol (Adapted from a similar 2-bromopyridine system): [2]
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and the desired arylboronic acid (1.5 eq) in a mixture of isopropanol (10 mL) and deionized water (5 mL).
-
Add potassium carbonate (2.0 mmol, 2.0 eq) and palladium(II) acetate (0.03 mmol, 3 mol%).
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-chloro-3-methylpyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
Reaction Principle: This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction proceeds via a catalytic cycle involving both palladium and copper.
Quantitative Data for Sonogashira Coupling of an Analogous Bromopyridine
The following data is for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes and serves as a representative example.[3][4]
| Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 72-96 |
| 1-Heptyne | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 72-96 |
| (4-methoxyphenyl)acetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 72-96 |
Experimental Protocol (Adapted from a similar 2-bromopyridine system): [3]
-
To a round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add DMF as the solvent and stir for 30 minutes under a nitrogen atmosphere.
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and Et₃N (2.0 eq).
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture, dilute with an organic solvent, and filter.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-alkynyl-5-chloro-3-methylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.
Reaction Principle: This palladium-catalyzed reaction couples primary or secondary amines with the 2-bromo position of the pyridine ring. The choice of ligand and base is critical for achieving high yields. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
Quantitative Data for Buchwald-Hartwig Amination of an Analogous Bromopyridine
The following data is for the Buchwald-Hartwig amination of 2-bromopyridines with various amines and serves as a representative example.[6]
| Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Volatile primary amines | Pd(OAc)₂, dppp | NaOtBu | Toluene | 80 | 55-98 |
| Volatile secondary amines | Pd(OAc)₂, dppp | NaOtBu | Toluene | 80 | 55-98 |
Experimental Protocol (Adapted from a similar 2-bromopyridine system): [6]
-
In a sealed tube, combine palladium(II) acetate (2 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the desired amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, carefully open the tube and quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash chromatography to obtain the N-substituted-5-chloro-3-methylpyridin-2-amine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the presence of halogen substituents, makes this compound susceptible to nucleophilic aromatic substitution.
Reaction Principle: In SNAr reactions, a nucleophile attacks the pyridine ring at a carbon atom bearing a leaving group, proceeding through a Meisenheimer intermediate. The relative reactivity of the halogens as leaving groups in SNAr is typically F > Cl > Br > I. Therefore, with stronger nucleophiles or under forcing conditions, substitution of the chlorine atom at the 5-position may be possible, although substitution at the 2-position, activated by the ring nitrogen, is also a consideration.
Experimental Protocol (General Procedure):
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Add the nucleophile (e.g., sodium methoxide, an amine) (1.1-2.0 eq).
-
If necessary, add a base (e.g., K₂CO₃, NaH) to generate the active nucleophile in situ.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C) and monitor by TLC.
-
After completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by chromatography.
Metallation Reactions
Metallation of this compound, through either Grignard reagent formation or lithiation via metal-halogen exchange, generates powerful nucleophilic intermediates that can react with a wide range of electrophiles.
Grignard Reagent Formation
Reaction Principle: The reaction of this compound with magnesium metal, typically in an etheral solvent like THF, can lead to the formation of a Grignard reagent. The C-Br bond is more reactive than the C-Cl bond, favoring the formation of the 2-pyridylmagnesium halide. This organometallic species can then be used in subsequent reactions with electrophiles such as aldehydes, ketones, and carbon dioxide.[7]
Experimental Protocol (General Procedure for Grignard Reagent Formation and Reaction):
-
Activate magnesium turnings in a dry flask under an inert atmosphere.
-
Add a solution of this compound in anhydrous THF dropwise to the magnesium.
-
Initiate the reaction, if necessary, with a small crystal of iodine or by gentle heating.
-
Once the Grignard reagent has formed, cool the solution and add the desired electrophile (e.g., an aldehyde or ketone) dropwise.
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by chromatography.
Lithiation via Metal-Halogen Exchange
Reaction Principle: Metal-halogen exchange, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures, can convert the C-Br bond to a C-Li bond.[8] The resulting organolithium species is a highly reactive nucleophile that can be quenched with various electrophiles.
Experimental Protocol (General Procedure for Lithiation and Electrophilic Quench):
-
Dissolve this compound in an anhydrous etheral solvent (e.g., THF, diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Add the organolithium reagent (e.g., n-BuLi) dropwise and stir for a short period to allow for the metal-halogen exchange to occur.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the solution.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride).
-
Extract the product, dry the organic phase, and remove the solvent under reduced pressure.
-
Purify the product by an appropriate method such as column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its participation in a range of powerful chemical transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metallation reactions, allows for the efficient construction of complex molecular architectures. This guide provides a foundational understanding of these key reactions, offering detailed protocols and mechanistic insights to aid researchers and scientists in the fields of drug discovery and materials science in leveraging the full synthetic potential of this important intermediate. While specific quantitative data for this exact substrate can be limited in the public domain, the provided methodologies, based on closely related and well-studied systems, offer a robust starting point for reaction development and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Potential Research Areas for 2-Bromo-5-chloro-3-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloro-3-methylpyridine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern, featuring a reactive bromine atom at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position, offers multiple avenues for selective functionalization. This makes it a valuable building block in medicinal chemistry, agrochemical research, and materials science. This technical guide explores potential research areas for this compound, providing a foundation for its application in the development of novel compounds with potential biological and material properties.
Core Research Areas
The primary utility of this compound lies in its application as a scaffold in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position is particularly susceptible to oxidative addition to a palladium(0) center, making it an ideal handle for introducing a diverse range of substituents.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-chloro-3-methylpyridines
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. The reaction of this compound with various arylboronic acids or esters can lead to the synthesis of a library of 2-aryl-5-chloro-3-methylpyridine derivatives. These compounds are of significant interest in drug discovery, as the biarylpyridine motif is a common feature in biologically active molecules.
Potential Research Directions:
-
Exploration of Diverse Arylboronic Acids: A systematic investigation of the coupling with a wide range of substituted arylboronic acids (electron-donating, electron-withdrawing, and heterocyclic) to generate a diverse chemical library for biological screening.
-
Optimization of Reaction Conditions: While general conditions for Suzuki-Miyaura couplings on bromopyridines are established, fine-tuning of catalysts, ligands, bases, and solvents specifically for this substrate can lead to improved yields and reaction times.
-
Investigation of Biological Activity: Screening the synthesized 2-aryl-5-chloro-3-methylpyridine derivatives for various biological activities, such as kinase inhibition, antimicrobial, or anti-inflammatory properties.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-chloro-3-methylpyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction provides access to 2-alkynyl-5-chloro-3-methylpyridine derivatives, which are valuable precursors for the synthesis of more complex heterocyclic systems and can also exhibit interesting biological and material properties due to the rigid alkyne linker.
Potential Research Directions:
-
Synthesis of Novel Heterocycles: The alkynyl group can be further elaborated through cyclization reactions to construct fused pyridine ring systems.
-
Development of Molecular Wires and Materials: The conjugated system formed by the pyridine ring and the alkyne can be extended to create potential molecular wires or organic electronic materials.
-
Exploration of Bioactive Molecules: Alkynyl-containing compounds are known to exhibit a range of biological activities, and derivatives of 2-alkynyl-5-chloro-3-methylpyridine could be explored for their therapeutic potential.
Catalytic Cycle for Sonogashira Coupling:
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-chloro-3-methylpyridines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. By reacting this compound with a variety of primary and secondary amines, a diverse range of 2-amino-5-chloro-3-methylpyridine derivatives can be synthesized. These compounds are of high interest in medicinal chemistry, as the aminopyridine scaffold is a key component of many approved drugs.
Potential Research Directions:
-
Library Synthesis for Drug Discovery: Coupling with a wide array of amines (aliphatic, aromatic, heterocyclic) to generate a library of compounds for screening against various biological targets.
-
Development of Novel Ligands and Catalysts: While established catalyst systems exist, the development of more efficient and versatile catalysts for the amination of this specific substrate could be a valuable contribution.
-
Synthesis of Agrochemicals: Aminopyridine derivatives are also prevalent in agrochemicals, and novel compounds in this class could be explored for their herbicidal or pesticidal activities.
Logical Relationship for Buchwald-Hartwig Amination:
Caption: Key components for a successful Buchwald-Hartwig amination reaction.
Data Presentation: Cross-Coupling Reaction Parameters
The following table summarizes general reaction conditions for the key cross-coupling reactions discussed. It is important to note that these are starting points, and optimization is often necessary for specific substrates.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 |
| Pd(dppf)Cl₂ (1-3) | - | Na₂CO₃ (2.0) | Toluene/H₂O | 90-110 | |
| Sonogashira | PdCl₂(PPh₃)₂ (1-5) | PPh₃ (2-10) | Et₃N or DIPA | THF or DMF | Room Temp - 80 |
| Pd(OAc)₂ (1-3) | CuI (1-5) | Cs₂CO₃ (2.0) | Acetonitrile | 60-100 | |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | Xantphos (2-6) | Cs₂CO₃ (1.5) | Toluene or Dioxane | 90-120 |
| Pd(OAc)₂ (2-5) | BINAP (3-7.5) | NaOtBu (1.2) | Toluene | 80-110 |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. The following are representative procedures for the cross-coupling reactions of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) in a Schlenk tube is evacuated and backfilled with argon three times. Degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at 60 °C for 6-12 hours. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube are added this compound (1.0 mmol), the amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 110 °C for 18-24 hours. After cooling, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired 2-aminopyridine derivative.
Conclusion
This compound is a highly valuable and versatile building block with significant potential for the discovery of new chemical entities. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, opens up a vast chemical space for exploration. The resulting 2-substituted-5-chloro-3-methylpyridine derivatives are promising candidates for investigation in drug discovery, agrochemical development, and materials science. This guide provides a foundational framework to inspire and direct future research endeavors utilizing this important synthetic intermediate.
References
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals.[2] The substrate, 2-Bromo-5-chloro-3-methylpyridine, is a valuable building block, and its amination allows for the introduction of diverse amine functionalities, leading to the generation of novel compounds with potential biological activity. These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of this compound.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base.[2] The generally accepted catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine to form a Pd(II) complex.[2]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.[2]
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[2]
-
Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[2]
The careful selection of the palladium source, ligand, base, and solvent is critical for achieving high reaction efficiency and yield.[2]
Data Presentation: A Comparative Overview of Reaction Conditions
While specific data for the Buchwald-Hartwig amination of this compound is not extensively documented in the public domain, the following tables summarize representative conditions for the amination of a structurally similar substrate, 2-Amino-5-bromo-4-methylpyridine. These conditions provide a strong predictive framework and a solid starting point for the optimization of the amination of this compound.
Table 1: Buchwald-Hartwig Amination with Arylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |
Data adapted from reactions with 2-Amino-5-bromo-4-methylpyridine.[2]
Table 2: Buchwald-Hartwig Amination with Primary Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |
| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 6-18 | Good |
| Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2.0) | t-BuOH | 90 | 12 | Moderate to Good |
Data adapted from reactions with 2-Amino-5-bromo-4-methylpyridine.[2]
Table 3: Buchwald-Hartwig Amination with Secondary Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 8-12 | High |
| Diethylamine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 80-100 | 6-12 | Good |
| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | Moderate to Good |
Data for morpholine and diethylamine adapted from reactions with 2-Amino-5-bromo-4-methylpyridine.[2]
Experimental Protocols
General Considerations:
-
All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to prevent catalyst deactivation.
-
Anhydrous solvents and reagents are crucial for optimal results.
-
The choice of ligand is critical and often depends on the nature of the amine. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.[2]
-
Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferable.[2]
Protocol 1: General Procedure for the Amination of this compound with an Arylamine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.1-1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).[2]
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[2]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Procedure for the Amination of this compound with a Volatile Amine
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.
Materials:
-
This compound (1.0 equiv)
-
Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Use of 2-Bromo-5-chloro-3-methylpyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-chloro-3-methylpyridine as a key intermediate in the synthesis of pharmaceutical compounds. This versatile building block is particularly valuable in the construction of complex heterocyclic scaffolds found in a variety of therapeutic agents, including kinase inhibitors.
Overview of Reactivity and Applications
This compound possesses two distinct halogen atoms, offering differential reactivity that can be exploited for sequential functionalization. The bromo group at the 2-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, compared to the chloro group at the 5-position. This chemoselectivity allows for the controlled introduction of various substituents, making it a valuable precursor for the synthesis of highly functionalized pyridine derivatives.
This intermediate is a key component in the synthesis of a range of pharmaceutical agents, including those targeting neurological disorders and infectious diseases. A notable application is in the development of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, which are under investigation for the treatment of various cancers and inflammatory disorders.
Synthesis of a CSF-1R Inhibitor Intermediate
A primary application of this compound is in the synthesis of intermediates for potent and selective CSF-1R inhibitors. The following protocol details the synthesis of a key biphenyl intermediate via a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid ester to yield a key intermediate for a CSF-1R inhibitor.
Reaction Scheme:
General Protocols for Key Cross-Coupling Reactions
The following are generalized protocols for common cross-coupling reactions involving this compound, which can be adapted and optimized for specific substrates and desired products.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.
General Reaction Scheme:
Typical Reaction Conditions:
| Component | Examples | Molar Ratio (vs. Pyridine) |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 0.01 - 0.05 |
| Ligand | Xantphos, BINAP, DavePhos | 0.02 - 0.10 |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | 1.5 - 3.0 |
| Solvent | Toluene, Dioxane | - |
| Temperature | 80 - 120 °C | - |
| Reaction Time | 4 - 24 hours | - |
General Procedure:
-
In an inert atmosphere glovebox or a Schlenk tube, combine the palladium catalyst, ligand, and base.
-
Add the solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed.
-
After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification.
Catalytic Cycle Diagram:
Sonogashira Coupling
This reaction facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes.
General Reaction Scheme:
Typical Reaction Conditions:
| Component | Examples | Molar Ratio (vs. Pyridine) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 0.01 - 0.05 |
| Copper(I) Co-catalyst | CuI | 0.02 - 0.10 |
| Base | Triethylamine (Et₃N), Diisopropylamine | 2.0 - 5.0 |
| Solvent | THF, DMF, Toluene | - |
| Temperature | Room Temperature - 80 °C | - |
| Reaction Time | 2 - 12 hours | - |
General Procedure:
-
To a solution of this compound and the terminal alkyne in a suitable solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.
-
Stir the reaction at the appropriate temperature until completion.
-
The reaction is typically quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent.
-
Purification is usually achieved by column chromatography.
Catalytic Cycle Diagram:
Signaling Pathway Context: CSF-1R Inhibition
The pharmaceutical compounds synthesized using this compound as an intermediate, such as CSF-1R inhibitors, are designed to modulate specific biological pathways implicated in disease. CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. Dysregulation of the CSF-1R signaling pathway is associated with various cancers and inflammatory diseases.
These application notes demonstrate the significant potential of this compound as a versatile and valuable building block in modern pharmaceutical synthesis. The provided protocols offer a starting point for the development of novel therapeutic agents.
Application of 2-Bromo-5-chloro-3-methylpyridine in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloro-3-methylpyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of novel agrochemicals.[1][2] Its unique substitution pattern, featuring a reactive bromine atom at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position, provides a scaffold for diverse chemical modifications. This reactivity makes it an ideal starting material for the development of new fungicides, herbicides, and insecticides, often through palladium-catalyzed cross-coupling reactions.[3][4][5]
This document provides detailed application notes on the use of this compound in the synthesis of a novel herbicidal agent, including a comprehensive experimental protocol for a key synthetic step, a summary of expected quantitative data, and an overview of the potential biological signaling pathway.
Key Application: Synthesis of Novel Phenyl-Pyrazole Herbicides
A significant application of this compound is in the synthesis of pyridine-based phenyl-pyrazole compounds, a class of molecules known for their herbicidal activity.[6] The synthetic strategy often involves a Suzuki-Miyaura cross-coupling reaction to form a carbon-carbon bond between the pyridine ring and a substituted phenyl boronic acid. This is followed by further functionalization to yield the final active ingredient.
Synthetic Pathway Overview
The overall synthetic scheme involves a two-step process starting from this compound. The first step is a Suzuki-Miyaura coupling with a suitable phenylboronic acid derivative. The resulting intermediate is then subjected to further reactions to introduce the pyrazole moiety, leading to the final herbicidal compound.
Caption: Synthetic pathway for a novel herbicide.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with 4-(dihydroxyboryl)benzonitrile
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in modern organic synthesis, to produce the key intermediate, 2-(5-chloro-3-methylpyridin-2-yl)benzonitrile.
Materials:
-
This compound
-
4-(dihydroxyboryl)benzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), 4-(dihydroxyboryl)benzonitrile (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-(5-chloro-3-methylpyridin-2-yl)benzonitrile.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data
The following table summarizes the expected quantitative data for the Suzuki-Miyaura coupling reaction described above. The yields are estimated based on similar reactions reported in the literature for related substrates.
| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-(dihydroxyboryl)benzonitrile | 3 | K₂CO₃ | 1,4-Dioxane/Water | 90 | 18 | 85-95 |
| This compound | Phenylboronic acid | 3 | K₂CO₃ | 1,4-Dioxane/Water | 90 | 16 | 88-96 |
| This compound | 4-methoxyphenylboronic acid | 3 | K₂CO₃ | 1,4-Dioxane/Water | 90 | 20 | 82-90 |
Biological Signaling Pathway and Mode of Action
Herbicides derived from pyridine-pyrazole scaffolds often act as inhibitors of key enzymes in plant metabolic pathways. A common target for this class of compounds is acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).
ALS Inhibition Pathway:
ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.
Caption: Mode of action via ALS inhibition.
Conclusion
This compound is a highly valuable and versatile intermediate for the development of novel agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient synthesis of complex molecules with potent biological activity. The protocols and data presented herein provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this compound in creating next-generation crop protection solutions.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 2-Bromo-5-chloro-3-methylpyridine as a key starting material. This versatile building block, possessing distinct reactive sites, is amenable to a range of palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies, making it an invaluable precursor in the fields of medicinal chemistry and materials science.
Overview of Synthetic Strategies
This compound serves as a versatile scaffold for the introduction of aryl, alkynyl, and amino moieties, primarily through well-established palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the 2-position. The resulting substituted pyridines can then undergo further transformations, including intramolecular cyclization, to generate diverse fused heterocyclic systems.
This document outlines detailed procedures for three key transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or heteroaryl substituents.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes, yielding alkynylpyridines.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds, leading to aminopyridine derivatives.
Furthermore, a protocol for a subsequent cyclization reaction to form an imidazo[1,2-a]pyridine ring system is provided, illustrating the utility of the initial cross-coupling products.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed experimental protocols for the functionalization of this compound. The quantitative data presented in the tables are representative and based on reactions with analogous substrates.[1][2][3] Yields are highly dependent on the specific coupling partners and may require optimization.
Suzuki-Miyaura Coupling
This reaction enables the synthesis of 2-aryl-5-chloro-3-methylpyridines, which are precursors to a wide range of more complex heterocyclic structures.[2]
Reaction Principle: A palladium catalyst facilitates the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a base.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 85-95°C with vigorous stirring for 12-18 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogues
| Arylboronic Acid | Product | Representative Yield (%) |
| Phenylboronic acid | 5-Chloro-3-methyl-2-phenylpyridine | 80-90 |
| 4-Methoxyphenylboronic acid | 5-Chloro-2-(4-methoxyphenyl)-3-methylpyridine | 85-95 |
| 3-Thienylboronic acid | 5-Chloro-3-methyl-2-(thiophen-3-yl)pyridine | 70-80 |
| 4-Chlorophenylboronic acid | 5-Chloro-2-(4-chlorophenyl)-3-methylpyridine | 75-85 |
Note: Yields are estimates based on similar reactions and should be optimized for specific substrates.[1][2]
Sonogashira Coupling
This protocol is used for the synthesis of 2-alkynyl-5-chloro-3-methylpyridines, which are valuable intermediates for the construction of various heterocyclic systems.[3]
Reaction Principle: A palladium catalyst and a copper(I) co-catalyst are used to couple the aryl bromide with a terminal alkyne in the presence of an amine base.[5]
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride) (2-3 mol%)
-
Copper(I) iodide (CuI) (4-5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Seal the flask, then evacuate and backfill with an inert gas (three cycles).
-
Add anhydrous DMF (or THF), followed by triethylamine.
-
Add this compound and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-70°C, monitoring by TLC or LC-MS until the starting material is consumed.[6]
-
Upon completion, cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Data for Sonogashira Coupling of Bromopyridine Analogues
| Terminal Alkyne | Product | Representative Yield (%) |
| Phenylacetylene | 5-Chloro-3-methyl-2-(phenylethynyl)pyridine | 85-95 |
| Ethynyltrimethylsilane | 5-Chloro-3-methyl-2-((trimethylsilyl)ethynyl)pyridine | 80-90 |
| 1-Heptyne | 5-Chloro-2-(hept-1-yn-1-yl)-3-methylpyridine | 75-85 |
| Propargyl alcohol | 3-(5-Chloro-3-methylpyridin-2-yl)prop-2-yn-1-ol | 70-80 |
Note: Yields are estimates based on similar reactions and should be optimized for specific substrates.[3]
Buchwald-Hartwig Amination
This reaction is employed for the synthesis of N-substituted 5-chloro-3-methylpyridin-2-amines.[7]
Reaction Principle: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base and a phosphine ligand.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Seal the flask, evacuate, and backfill with an inert gas (three cycles).
-
Add anhydrous toluene.
-
Stir the mixture at room temperature for 10-15 minutes to pre-form the catalyst.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80-110°C with vigorous stirring for 4-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Data for Buchwald-Hartwig Amination of 2-Bromopyridine Analogues
| Amine | Product | Representative Yield (%) |
| Morpholine | 4-(5-Chloro-3-methylpyridin-2-yl)morpholine | 80-95 |
| Aniline | N-(5-Chloro-3-methylpyridin-2-yl)aniline | 70-85 |
| Benzylamine | N-Benzyl-5-chloro-3-methylpyridin-2-amine | 75-90 |
| Pyrrolidine | 2-(5-Chloro-3-methylpyridin-2-yl)pyrrolidine | 85-95 |
Note: Yields are estimates based on similar reactions and should be optimized for specific substrates.[10][11]
Synthesis of Fused Heterocyclic Systems: Imidazo[1,2-a]pyridines
The aminopyridine derivatives synthesized via the Buchwald-Hartwig amination can be used as precursors for the construction of fused heterocyclic systems. The following protocol describes the synthesis of an imidazo[1,2-a]pyridine derivative.[12]
Reaction Principle: The condensation of a 2-aminopyridine with an α-haloketone, followed by intramolecular cyclization and dehydration, yields the imidazo[1,2-a]pyridine core. This is a variation of the Tschitschibabin reaction.[12]
Experimental Protocol: Synthesis of 6-chloro-7-methyl-2-phenylimidazo[1,2-a]pyridine
Materials:
-
5-Chloro-3-methylpyridin-2-amine (synthesized from this compound via amination with an ammonia equivalent) (1.0 equiv)
-
2-Bromoacetophenone (1.0 equiv)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve 5-chloro-3-methylpyridin-2-amine in ethanol in a round-bottom flask.
-
Add 2-bromoacetophenone to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathways and reaction mechanisms described in these application notes.
Caption: Synthetic pathways from this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of 2-Bromo-5-chloro-3-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-5-chloro-3-methylpyridine is a valuable heterocyclic building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical agents. Its structure features two distinct halogen atoms, offering opportunities for selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond, allowing for chemoselective modification at the 2-position while leaving the 5-position available for subsequent transformations.[1][2] This document provides detailed protocols for the primary functionalization reactions of this substrate.
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of selectively functionalizing this compound. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl, enabling high selectivity for C-Br bond coupling under appropriate conditions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound. This reaction is fundamental for synthesizing biaryl and heteroaryl structures.[2]
General Reaction Scheme:
(Where Py represents the 5-chloro-3-methylpyridine core)
Representative Reaction Conditions:
| Entry | Arylboronic Acid (R-B(OH)₂) | Palladium Catalyst (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 12 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (3%) / SPhos (6%) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 75-85 |
*Yields are estimated based on reactions with analogous 2-bromopyridine substrates and may require optimization.[3][4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may need optimization for specific boronic acids.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.[5]
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Under the inert atmosphere, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., for a 1 mmol reaction scale, use 4 mL of 1,4-dioxane and 1 mL of water).[5]
-
Heat the reaction mixture to 90-95 °C with vigorous stirring.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[5]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues and inorganic salts.[5]
-
Transfer the filtrate to a separatory funnel, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-5-chloro-3-methylpyridine.[4]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, reacting the aryl bromide with a primary or secondary amine.[6][7]
General Reaction Scheme: Br-Py-Cl + HNR¹R² --[Pd Catalyst, Ligand, Base]--> R¹R²N-Py-Cl
Br-Py-Cl + H-C≡C-R --[Pd Cat., Cu(I), Base]--> R-C≡C-Py-Cl
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-5-chloro-3-methylpyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2-bromo-5-chloro-3-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The synthetic strategy involves a two-step process commencing with the selective chlorination of 2-amino-3-methylpyridine to yield 2-amino-5-chloro-3-methylpyridine, followed by a Sandmeyer reaction to introduce the bromo-substituent. Subsequent derivatization via Suzuki cross-coupling is also described, highlighting the utility of the target molecule in creating diverse chemical entities for drug discovery and other applications.
Introduction
This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern provides multiple reactive sites for further functionalization, making it a valuable precursor for a wide range of biologically active molecules. This intermediate is particularly significant in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1][2] The protocols outlined herein are designed to be scalable for industrial production, focusing on cost-effectiveness and high yield.
Synthetic Pathway Overview
The overall synthetic pathway for this compound and its subsequent derivatization is depicted below. The process begins with the readily available starting material, 2-amino-3-methylpyridine.
Caption: Synthetic workflow for this compound and its derivatives.
Experimental Protocols
Large-Scale Synthesis of 2-Amino-5-chloro-3-methylpyridine
This protocol is adapted from a similar procedure for the chlorination of 2-aminopyridine and is optimized for large-scale production.[3]
Materials:
-
2-Amino-3-methylpyridine
-
Sodium hypochlorite (NaClO) solution (e.g., 8%)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Dichloromethane
-
Deionized water
-
Ice
Equipment:
-
Large-volume, jacketed glass reactor with overhead stirring, temperature probe, and addition funnels
-
pH meter
-
Separatory funnel (or equivalent for liquid-liquid extraction)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Charge the reactor with 2-amino-3-methylpyridine (1.0 eq).
-
Add deionized water and cool the mixture to 10°C with constant stirring.
-
Slowly add the sodium hypochlorite solution (3.0 eq) while maintaining the temperature at 10°C.
-
After the addition of NaClO, slowly add concentrated hydrochloric acid (5.6 eq) dropwise, ensuring the temperature does not exceed 10°C.
-
Maintain the reaction at 10°C for 2 hours.
-
Gradually raise the temperature to 25°C and continue the reaction for an additional 4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 10°C.
-
Carefully adjust the pH of the reaction mixture to approximately 4 with the sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dry the resulting solid in a vacuum oven to obtain 2-amino-5-chloro-3-methylpyridine.
Large-Scale Synthesis of this compound via Sandmeyer Reaction
This protocol is based on established Sandmeyer reaction procedures for analogous aminopyridines.[4]
Materials:
-
2-Amino-5-chloro-3-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Deionized water
-
Ice
Equipment:
-
Large-volume, jacketed glass reactor with overhead stirring, temperature probe, and addition funnels
-
Filtration apparatus
-
Separatory funnel (or equivalent for liquid-liquid extraction)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Charge the reactor with 48% hydrobromic acid (10 vol).
-
Cool the acid to -5°C.
-
Slowly add 2-amino-5-chloro-3-methylpyridine (1.0 eq) to the cold acid with vigorous stirring.
-
In a separate vessel, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Add the CuBr solution to the reactor, maintaining the temperature at -5°C.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Slowly add the sodium nitrite solution to the reaction mixture, keeping the temperature between -5°C and 0°C.
-
After the addition is complete, stir the reaction mixture for 2-4 hours at 0°C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Slowly and carefully neutralize the reaction mixture to pH 7-8 with a sodium hydroxide solution, ensuring the temperature is controlled.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound.
| Step | Starting Material | Product | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) (by HPLC) |
| 1. Chlorination | 2-Amino-3-methylpyridine | 2-Amino-5-chloro-3-methylpyridine | 1:3:5.6 (SM:NaClO:HCl) | Water | 10 -> 25 | 6 | 70-75 | >98 |
| 2. Sandmeyer Reaction | 2-Amino-5-chloro-3-methylpyridine | This compound | 1:1.1:1.2 (SM:NaNO₂:CuBr) | 48% HBr | -5 to 0 | 2-4 | 65-75 | >99 |
Derivatization via Suzuki Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to generate a library of derivatives.[5]
Caption: Suzuki coupling of this compound with an arylboronic acid.
General Protocol for Suzuki Coupling:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium phosphate (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 85-95°C and stir for 12-18 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired derivative.
Conclusion
The protocols described provide a robust and scalable pathway for the synthesis of this compound and its subsequent derivatization. These procedures utilize readily available and cost-effective reagents, making them suitable for industrial-scale production. The resulting compounds are valuable intermediates for the development of new therapeutics and agrochemicals. Careful control of reaction parameters is crucial to ensure high yields and purity.
References
Application Notes and Protocols for the Purification of 2-Bromo-5-chloro-3-methylpyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Bromo-5-chloro-3-methylpyridine and its reaction products. The selection of an appropriate purification technique is critical to achieving the desired purity and yield, which is paramount in research and drug development. The following sections detail common purification methodologies, including extractive workup, column chromatography, and recrystallization, with adaptable protocols and comparative data from related compounds.
Introduction to Purification Strategies
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its purity is crucial for the successful outcome of subsequent synthetic steps and the biological activity of the final product. The crude product from a typical synthesis may contain unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical state of the product (solid or liquid) and the nature of the impurities.
Common Purification Techniques:
-
Extractive Workup: An essential first step to remove inorganic salts, and water-soluble impurities and to isolate the crude product from the reaction mixture.
-
Column Chromatography: A versatile technique for separating compounds with different polarities, highly effective for achieving high purity.
-
Recrystallization: A powerful method for purifying solid compounds by separating the desired product from soluble and insoluble impurities.
-
Distillation: Suitable for purifying liquid products with boiling points sufficiently different from those of impurities, often performed under reduced pressure to prevent decomposition.
Data Presentation: Comparative Purification Data for Halogenated Pyridines
| Compound | Purification Method | Solvent/Eluent System | Purity | Yield | Reference |
| 2-Iodo-3-bromo-5-chloropyridine | Slurrying in Methanol | Methanol | White Solid | 70.0% | [1] |
| 2,5-dibromo-3-methylpyridine | Underpressure Distillation | N/A | Not Specified | 67% | [2] |
| 2-methyl-3-nitropyridine | Extraction & Concentration | Ethyl acetate | Not Specified | 92-95% | [3] |
| 2-Amino-5-bromo-4-methylpyridine | Column Chromatography | Petroleum ether/ethyl acetate | >98% | Not Specified | [4] |
Experimental Protocols
The following are detailed protocols for the purification of this compound reaction products. These are general methods and may require optimization based on the specific reaction mixture and the nature of the impurities.
Protocol 1: Extractive Workup
This protocol is a standard procedure to isolate the crude product from the reaction mixture.
Materials:
-
Reaction mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Water (deionized)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible, dilute the mixture with water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Extractive Workup Workflow
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
Materials:
-
Crude product
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running thin-layer chromatography (TLC) of the crude product. A good eluent system will give the desired product an Rf value of 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and drain the excess eluent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient is used.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Column Chromatography Workflow
Protocol 3: Purification by Recrystallization
This protocol is effective for purifying solid crude products.
Materials:
-
Crude solid product
-
Recrystallization solvent or solvent pair (e.g., ethanol, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small amounts of the crude product with different solvents to find a suitable one. For halogenated pyridines, a mixed solvent system like ethyl acetate/petroleum ether can be effective.[5]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid just dissolves.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Recrystallization Workflow
Conclusion
The purification of this compound reaction products is a critical step to ensure the quality and reliability of this important chemical intermediate. The choice of purification protocol should be guided by the specific impurities present and the desired final purity. A combination of extractive workup followed by either column chromatography or recrystallization is generally effective in achieving high purity (>98%). The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field, enabling the development of robust and efficient purification strategies.
References
- 1. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 2. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes: Catalytic Systems for Cross-Coupling with 2-Bromo-5-chloro-3-methylpyridine
Introduction
2-Bromo-5-chloro-3-methylpyridine is a highly versatile heterocyclic building block of significant interest to researchers in drug discovery and materials science. Its structure features two distinct halogen atoms, bromine at the C2 position and chlorine at the C5 position, offering the potential for sequential, regioselective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of this strategy. Generally, the carbon-bromine bond is more susceptible to oxidative addition to a low-valent metal center (e.g., Palladium(0)) than the more robust carbon-chlorine bond.[1] This inherent reactivity difference allows for the selective functionalization at the C2-position while leaving the C5-chloro substituent intact for subsequent transformations.
This document provides detailed application notes, comparative data, and experimental protocols for the three most common and powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound.
Regioselectivity in Cross-Coupling
The primary challenge and opportunity in using dihalogenated pyridines is controlling the site of reaction. For this compound, the desired outcome is almost always the selective reaction at the more labile C-Br bond.
-
Bond Reactivity: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl.[1] This principle forms the basis for achieving chemoselectivity.
-
Catalyst Control: The choice of palladium catalyst and, crucially, the associated ligand is paramount in maximizing selectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of the C-Br bond at lower temperatures, thereby minimizing competing reactions at the C-Cl site.[1] In some cases, unconventional site selectivity can be induced by specific ligand control, but for this substrate, targeting the C-Br bond is the conventional and most common approach.[2]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[3][4][5]
Application Notes: For the Suzuki coupling of this compound, the catalytic system must be chosen to favor the oxidative addition of the C-Br bond. Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃.[6] The base (e.g., K₂CO₃, K₃PO₄) plays a crucial role in activating the boronic acid for the transmetalation step.[7] Solvent systems are typically mixtures of an organic solvent like dioxane or toluene with water.[4][5]
Comparative Data for Suzuki-Miyaura Coupling
| Entry | Coupling Partner (Ar-B(OH)₂) | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%)* | Selectivity (C-Br:C-Cl) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | ~85-95 | >98:2 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | ~90-98 | >98:2 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | ~80-90 | >95:5 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | ~85-95 | >98:2 |
*Note: Yields are representative and based on typical results for similar bromopyridine substrates.[1][8] Optimization may be required for specific coupling partners.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of N-arylpyridines by coupling this compound with primary or secondary amines.[9][10] This reaction is fundamental in medicinal chemistry.[10]
Application Notes: This reaction requires a palladium catalyst paired with a specialized, sterically hindered phosphine ligand to facilitate the challenging C-N bond formation.[9][11] Pre-catalysts, where the ligand is already complexed to the palladium source, can offer improved reactivity and reproducibility.[12] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are essential for deprotonating the amine and the intermediate palladium complex.[10] The reaction must be conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation.
Comparative Data for Buchwald-Hartwig Amination
| Entry | Amine Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%)* |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | ~90-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | ~85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2) | THF | 80 | ~80-90 |
| 4 | Piperidine | G3-XPhos Pre-catalyst (2) | - | NaOtBu (1.4) | Toluene | 100 | >95 |
*Note: Yields are representative and based on typical results for analogous 2-bromopyridines.[6][10] Substrate scope can be broad, but optimization is often necessary.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira reaction is used to couple terminal alkynes with aryl halides, creating an alkynylpyridine scaffold.[13] This transformation is valuable for generating rigid structures used as linkers or pharmacophores.
Application Notes: The classic Sonogashira coupling employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[1][13] The reaction is typically run in the presence of an amine base, like triethylamine (Et₃N) or diisopropylamine (DIPA), which also often serves as the solvent.[1][14] Copper-free conditions have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling). The reaction is generally selective for the C-Br bond over the C-Cl bond.[15]
Comparative Data for Sonogashira Coupling
| Entry | Alkyne Coupling Partner | Pd-Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%)* |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (excess) | DMF | 80 | ~90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (excess) | THF | 60 | ~85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | DIPA (excess) | DIPA | 70 | ~80-90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (excess) | Acetonitrile | 80 | ~85-95 |
*Note: Yields are representative and based on established protocols for similar substrates.[1][14]
Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and standard Schlenk or glovebox techniques.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.[5]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Materials: this compound (1.0 equiv), Amine (1.2 equiv), Palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), Base (e.g., NaOtBu, 1.4 equiv), Anhydrous, degassed solvent (e.g., Toluene).
-
Procedure:
-
In a glovebox or under a positive flow of argon, add the palladium pre-catalyst and the base to an oven-dried Schlenk tube.[6]
-
Add the anhydrous solvent, followed by this compound and the amine coupling partner.
-
Seal the tube tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: General Procedure for Sonogashira Coupling
-
Materials: this compound (1.0 equiv), Terminal alkyne (1.1 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), Copper(I) iodide (CuI, 4 mol%), Degassed amine solvent (e.g., Triethylamine).
-
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst and CuI.[1]
-
Evacuate and backfill the tube with argon (3 cycles).
-
Add this compound, followed by the degassed amine solvent and the terminal alkyne.[14]
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired product.[1]
-
Visualizations
Caption: Workflow for sequential functionalization of this compound.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Caption: Key steps in the Buchwald-Hartwig amination cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 2-Bromo-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for one-pot synthesis strategies utilizing 2-Bromo-5-chloro-3-methylpyridine as a key building block. This versatile scaffold is of significant interest in medicinal chemistry due to the differential reactivity of its bromine and chlorine substituents, allowing for selective, sequential functionalization. The methodologies outlined below are particularly relevant for the synthesis of polysubstituted pyridines, which are prevalent in a variety of kinase inhibitors and other biologically active molecules.
Introduction
This compound is a valuable starting material in organic synthesis, particularly for the construction of complex heterocyclic compounds. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for a regioselective one-pot, two-step functionalization. This enables the introduction of different substituents at the 2- and 5-positions of the pyridine ring without the need for isolation of the intermediate product, thereby improving efficiency and overall yield. This approach is highly relevant in drug discovery for the rapid generation of compound libraries for screening and lead optimization.
Derivatives of substituted pyridines have been identified as potent inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases. The protocols detailed herein provide a foundation for the synthesis of novel compounds targeting signaling pathways such as c-Met, ALK5, PIM-1, and ErbB4.
One-Pot Synthesis Strategies: Application and Protocols
Two exemplary one-pot strategies are presented: a sequential Suzuki-Miyaura and Buchwald-Hartwig amination, and a sequential Sonogashira and Suzuki-Miyaura coupling. These protocols are designed to be adaptable for a range of coupling partners.
Protocol 1: One-Pot Sequential Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination
This protocol describes the selective arylation at the 2-position via a Suzuki-Miyaura coupling, followed by amination at the 5-position using a Buchwald-Hartwig reaction in a single pot.
Experimental Workflow:
Caption: Workflow for one-pot sequential Suzuki-Miyaura and Buchwald-Hartwig reactions.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with argon. Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
First Coupling (Suzuki-Miyaura): Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Second Coupling Preparation: Cool the reaction mixture to room temperature. Add the amine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (1.5 equiv.).
-
Second Coupling (Buchwald-Hartwig): Seal the flask and heat to 110 °C for 12-18 hours, monitoring for the disappearance of the intermediate.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Amine | Yield (%) |
| 1 | Phenylboronic acid | Morpholine | 75 |
| 2 | 4-Methoxyphenylboronic acid | Aniline | 68 |
| 3 | 3-Tolylboronic acid | Benzylamine | 72 |
Protocol 2: One-Pot Sequential Sonogashira and Suzuki-Miyaura Coupling
This protocol outlines the alkynylation at the 2-position via a Sonogashira coupling, followed by an arylation at the 5-position using a Suzuki-Miyaura reaction in a single pot.
Experimental Workflow:
Caption: Workflow for one-pot sequential Sonogashira and Suzuki-Miyaura reactions.
Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill with argon. Add anhydrous and degassed THF (0.2 M), followed by triethylamine (2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
First Coupling (Sonogashira): Stir the reaction at room temperature for 6-8 hours, or until completion as monitored by TLC or LC-MS.
-
Second Coupling Preparation: To the reaction mixture, add the arylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and an aqueous solution of K₃PO₄ (3.0 equiv.).
-
Second Coupling (Suzuki-Miyaura): Heat the mixture to 80 °C and stir for 12-16 hours.
-
Work-up and Purification: After cooling, dilute with ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify by flash chromatography.
Quantitative Data Summary:
| Entry | Terminal Alkyne | Arylboronic Acid | Yield (%) |
| 1 | Phenylacetylene | 4-Fluorophenylboronic acid | 65 |
| 2 | Ethynyltrimethylsilane | 2-Naphthylboronic acid | 60 |
| 3 | 1-Hexyne | Pyridine-3-boronic acid | 58 |
Relevance to Drug Development: Targeting Kinase Signaling Pathways
The substituted pyridine cores synthesized via these one-pot methods are key pharmacophores in a multitude of kinase inhibitors. The ability to rapidly generate diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies in drug discovery programs. Below are diagrams of key kinase signaling pathways where such inhibitors have shown therapeutic potential.
c-Met Signaling Pathway:
Troubleshooting & Optimization
Technical Support Center: Improving Yields for Reactions with 2-Bromo-5-chloro-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Bromo-5-chloro-3-methylpyridine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile halogenated pyridine derivative primarily used as an intermediate in organic synthesis. The distinct electronic and steric properties of the substituents on the pyridine ring make it a valuable building block in the pharmaceutical and agrochemical industries. The most common and synthetically useful reactions include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring allows for the displacement of the halogen atoms by various nucleophiles.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions, the bromine at the 2-position or the chlorine at the 5-position?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a critical factor. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The general trend for halide reactivity in these reactions is I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength.[8] Therefore, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 5-position. This allows for selective cross-coupling reactions at the 2-position while leaving the 5-chloro substituent intact for subsequent transformations.
Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the common causes and how can I improve the yield?
A3: Low yields in Suzuki-Miyaura coupling of bromopyridines are a common issue. Several factors can contribute to this, and a systematic approach to optimization is recommended. Key areas to investigate include the choice of catalyst, ligand, base, and solvent. The following troubleshooting guide and data tables can help in optimizing your reaction conditions.
Troubleshooting Guide: Low Yields in Cross-Coupling Reactions
This guide provides a structured approach to troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions with this compound.
Issue 1: Low Conversion of Starting Material
-
Possible Cause: Inactive catalyst or inappropriate ligand.
-
Solution:
-
Use a fresh batch of palladium catalyst or a more active pre-catalyst.
-
For Suzuki-Miyaura reactions, consider bulky, electron-rich phosphine ligands like SPhos or XPhos.
-
For Buchwald-Hartwig amination, ligands such as BINAP or DPPF can be effective.[1]
-
Screen a panel of ligands to identify the optimal one for your specific substrate and coupling partner.
-
-
Possible Cause: Insufficiently strong base.
-
Solution:
-
The choice of base is critical and often depends on the specific coupling reaction and substrates.
-
For Suzuki-Miyaura, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Cs₂CO₃ is often more effective but also more expensive.
-
For Buchwald-Hartwig amination, strong bases like NaOtBu or K₃PO₄ are typically required.
-
-
Possible Cause: Low reaction temperature.
-
Solution:
-
Gradually increase the reaction temperature in increments of 10-20 °C. Be cautious, as higher temperatures can sometimes lead to increased byproduct formation.
-
Issue 2: Formation of Byproducts
-
Possible Cause: Homocoupling of the boronic acid (in Suzuki-Miyaura coupling).
-
Solution:
-
This is often caused by the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause: Debromination of the starting material.
-
Solution:
-
This side reaction can be promoted by certain catalyst/ligand combinations or by impurities in the starting materials.
-
Consider changing the ligand or using a different palladium source.
-
Ensure the purity of your this compound.
-
-
Possible Cause: Protodeboronation of the boronic acid (in Suzuki-Miyaura coupling).
-
Solution:
-
This is more common with aqueous bases.
-
Consider using a more stable boronic ester (e.g., pinacol ester) or switching to a non-aqueous solvent system if possible.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with analogous bromopyridine substrates. This data can serve as a starting point for optimizing your reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions and Yields for 2-Bromopyridine Analogues
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 92 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Data adapted from reactions with 2-Bromo-4-methylpyridine and 3-Bromo-2-methylpyridine for illustrative purposes.[9][10]
Table 2: Buchwald-Hartwig Amination Conditions for 2-Bromopyridine Analogues
| Amine | Catalyst (mol% Pd) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 8-16 | Good (est.) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 12-18 | Good (est.) |
Data adapted from reactions with 2-Bromo-4-methylpyridine for illustrative purposes.[9]
Table 3: Sonogashira Coupling Conditions for 2-Bromopyridine Analogues
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | 40-60 | 4-12 | 93 |
| 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 85 |
Data adapted from reactions with 2-amino-3-bromopyridine derivatives for illustrative purposes.
Experimental Protocols
The following are generalized experimental protocols for key reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Catalyst Pre-formation: Add anhydrous, degassed solvent (e.g., toluene) and stir for 10-15 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 2-Bromo-5-chloro-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloro-3-methylpyridine. The information is designed to help identify and resolve common issues encountered during chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a halogenated pyridine derivative frequently used as an intermediate in organic synthesis.[1][2] The differential reactivity of the bromine and chlorine substituents allows for selective functionalization. The most common reactions include:
-
Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, primarily reacting at the more labile carbon-bromine bond.[1][3][4]
-
Lithiation and subsequent reaction with electrophiles: This can be achieved through halogen-metal exchange or directed ortho-metalation.
-
Nucleophilic aromatic substitution (SNAr): This typically requires harsh conditions to replace the chloro group, as the C-Cl bond is stronger than the C-Br bond.[5]
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[4] Therefore, the carbon-bromine bond at the 2-position of this compound is significantly more reactive and will preferentially undergo oxidative addition to the palladium catalyst over the carbon-chlorine bond at the 5-position. This selectivity allows for site-specific modifications.
Q3: What are the key side products to look out for in reactions with this compound?
A3: Common side products in cross-coupling reactions involving this compound include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom to form 5-chloro-3-methylpyridine.[6][7][8][9]
-
Homocoupling: Dimerization of the starting material to form 5,5'-dichloro-3,3'-dimethyl-2,2'-bipyridine.[10][11][12][13][14]
-
Protodeboronation: In Suzuki reactions, the boronic acid coupling partner can be converted to the corresponding arene before cross-coupling occurs.[15][16][17][18][19]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling
Low conversion of the starting material or the formation of significant side products can lead to a low yield of the desired cross-coupled product.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
| Side Product | Potential Cause | Typical Yield Range (%) | Recommended Action |
| 5-chloro-3-methylpyridine (Hydrodehalogenation) | Presence of water or other protic sources; certain phosphine ligands.[6][7] | 5-20 | Use anhydrous solvents and reagents; screen different ligands. |
| 5,5'-dichloro-3,3'-dimethyl-2,2'-bipyridine (Homocoupling) | High temperature; high catalyst loading; slow transmetalation.[11] | 5-15 | Lower the reaction temperature; optimize catalyst loading. |
| Arene from boronic acid (Protodeboronation) | Presence of water; inappropriate base.[15][18] | 10-30 | Use a non-aqueous base (e.g., CsF); use boronic esters.[17] |
Issue 2: Inefficient Buchwald-Hartwig Amination
Challenges in Buchwald-Hartwig amination can include low conversion, catalyst deactivation, or the formation of byproducts.
Caption: Troubleshooting workflow for inefficient Buchwald-Hartwig amination reactions.
| Side Product | Potential Cause | Typical Yield Range (%) | Recommended Action |
| 5-chloro-3-methylpyridine (Hydrodehalogenation) | Presence of moisture; β-hydride elimination from the amido-palladium intermediate.[20] | 5-25 | Use rigorously dried reagents and solvents; select a suitable ligand. |
| 5,5'-dichloro-3,3'-dimethyl-2,2'-bipyridine (Homocoupling) | Catalyst decomposition at high temperatures. | 2-10 | Lower the reaction temperature; use a more stable catalyst system. |
Issue 3: Complications in Lithiation Reactions
Lithiation of this compound can be complicated by side reactions such as addition of the organolithium reagent to the pyridine ring or lack of regioselectivity.
Caption: Key factors influencing the success of directed ortho-metalation reactions.
| Issue | Potential Cause | Recommended Action |
| Addition of organolithium to the pyridine ring | Use of a strong, non-hindered organolithium reagent at elevated temperatures. | Use a hindered base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C). |
| Poor regioselectivity in deprotonation | The directing effect of the pyridine nitrogen may not be sufficient to exclusively direct lithiation to the C6 position. | Consider introducing a stronger directing metalation group (DMG) onto the pyridine ring if synthetically feasible.[21][22][23][24][25] |
| Halogen-metal exchange at the C-Br bond | This is a competing and often desired reaction with organolithium reagents. | If ortho-lithiation is desired, use a lithium amide base. If halogen-metal exchange is the goal, use an alkyllithium reagent like n-BuLi or t-BuLi at low temperature. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and optimization of the ligand, base, and temperature is often necessary.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, LHMDS, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 11. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Directed Ortho Metalation [organic-chemistry.org]
- 22. grokipedia.com [grokipedia.com]
- 23. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 24. uwindsor.ca [uwindsor.ca]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 2-Bromo-5-chloro-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-chloro-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: A prevalent synthetic pathway begins with the bromination of 2-Amino-3-methylpyridine. This intermediate, 2-Amino-5-bromo-3-methylpyridine, then undergoes a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a chloride ion to yield the final product, this compound.
Q2: What are the most common impurities encountered in this synthesis?
A2: The primary impurities can be categorized by their origin in the two main synthetic steps:
-
Bromination Stage: Over-bromination can lead to the formation of 2-Amino-3,5-dibromo-3-methylpyridine.[1][2]
-
Sandmeyer Reaction Stage:
-
Incomplete reaction can leave residual 2-Amino-5-bromo-3-methylpyridine.
-
Deamination of the diazonium salt intermediate can result in the formation of 2-Hydroxy-5-bromo-3-methylpyridine.[3]
-
If the Sandmeyer reaction is performed on a chlorinated precursor, analogous impurities would be present.
-
Q3: What analytical techniques are recommended for impurity profiling?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and identifying the main product from process-related impurities.[4][5] For polar compounds like the aminopyridine intermediates, HPLC is often well-suited.[4] GC-MS is particularly useful for the analysis of volatile and thermally stable compounds.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of di-brominated impurity (2-Amino-3,5-dibromo-3-methylpyridine) after bromination. | Excess brominating agent or prolonged reaction time.[1] | Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br2). Monitor the reaction progress closely using TLC or HPLC to stop the reaction upon consumption of the starting material. |
| Presence of starting material (2-Amino-5-bromo-3-methylpyridine) in the final product. | Incomplete diazotization or Sandmeyer reaction. | Ensure complete dissolution of the aminopyridine in the acidic medium before adding sodium nitrite. Maintain the recommended low temperature (typically 0-5 °C) during diazotization to ensure the stability of the diazonium salt.[6] Allow for sufficient reaction time for the substitution step. |
| Significant formation of the hydroxy byproduct (2-Hydroxy-5-bromo-3-methylpyridine). | Decomposition of the diazonium salt before substitution with chloride. This is often due to elevated temperatures. | Strictly maintain low temperatures (0-5 °C) throughout the diazotization and Sandmeyer reaction until the diazonium salt has reacted.[6] The addition of the copper(I) chloride catalyst should be done promptly after the formation of the diazonium salt. |
| Inconsistent yields in the Sandmeyer reaction. | Poor quality of sodium nitrite or premature decomposition of the diazonium salt. | Use fresh, high-quality sodium nitrite. Prepare the sodium nitrite solution just before use. Ensure efficient cooling and stirring during the entire process. |
Experimental Protocols
Synthesis of 2-Amino-5-bromo-3-methylpyridine (Precursor)
This protocol is adapted from methods for similar aminopyridine brominations.[1][7]
Materials:
-
2-Amino-3-methylpyridine
-
N-Bromosuccinimide (NBS) or Liquid Bromine
-
Acetic Anhydride
-
Sodium Hydroxide solution
-
Suitable solvent (e.g., Acetonitrile)
Procedure:
-
Protect the amino group of 2-Amino-3-methylpyridine by reacting it with acetic anhydride.
-
Dissolve the protected aminopyridine in a suitable solvent.
-
Slowly add the brominating agent (e.g., NBS) at a controlled temperature.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction and deprotect the amino group using a sodium hydroxide solution.
-
Isolate the crude product by filtration.
-
Purify the crude 2-Amino-5-bromo-3-methylpyridine by recrystallization.
Synthesis of this compound via Sandmeyer Reaction
This is a general procedure based on established Sandmeyer reaction protocols.[8][9][10]
Materials:
-
2-Amino-5-bromo-3-methylpyridine
-
Hydrochloric Acid or Hydrobromic Acid
-
Sodium Nitrite
-
Copper(I) Chloride (CuCl)
-
Ice
Procedure:
-
Dissolve 2-Amino-5-bromo-3-methylpyridine in a cooled (0-5 °C) acidic solution (e.g., HCl).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for a designated time to ensure complete diazotization.
-
In a separate flask, prepare a solution or suspension of CuCl in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction to proceed, monitoring for the evolution of nitrogen gas.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Purify the crude this compound by distillation or chromatography.
HPLC Method for Impurity Profiling
The following is a representative HPLC method that can be adapted for the analysis of this compound and its impurities.[4]
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Impurity Formation and Control
Quantitative Data Summary (Hypothetical)
The following table illustrates hypothetical quantitative data on how reaction parameters can influence impurity formation. Actual results will vary based on specific experimental conditions.
| Parameter Varied | Condition | Di-bromo Impurity (%) | Hydroxy Impurity (%) | Product Purity (%) |
| Brominating Agent | 1.0 eq | 1.5 | - | 98.0 |
| 1.2 eq | 5.2 | - | 94.1 | |
| Sandmeyer Temp. | 0-5 °C | - | 2.1 | 97.5 |
| 15-20 °C | - | 8.5 | 90.8 |
Visualizations
Caption: Impurity formation pathway in the synthesis of this compound.
Caption: Analytical workflow for impurity profiling of this compound.
Caption: Logical troubleshooting flowchart for impurity issues.
References
- 1. ijssst.info [ijssst.info]
- 2. heteroletters.org [heteroletters.org]
- 3. 2-Bromo-5-hydroxy-3-methylpyridine | Properties, Uses, Safety Data & Supplier China - High Purity Pyridine Derivatives [pipzine-chem.com]
- 4. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
stability and degradation of 2-Bromo-5-chloro-3-methylpyridine under reaction conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloro-3-methylpyridine. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding its stability and degradation under common reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dark, and well-ventilated area.[1] Proper storage is crucial as the compound can be sensitive to light, temperature, and moisture, which may lead to degradation over time.
Q2: What are the primary degradation pathways for halogenated pyridines like this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, halogenated pyridines can degrade through several mechanisms depending on the conditions:
-
Hydrolysis: The carbon-halogen bonds can be susceptible to hydrolysis, especially under strong acidic or basic conditions and elevated temperatures. This can lead to the replacement of the bromine or chlorine atoms with a hydroxyl group.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the cleavage of the carbon-halogen bonds, leading to the formation of radical species and subsequent degradation products.[2] For instance, photostability studies on other pyridine derivatives have shown that the pyridine ring can undergo aromatization.[3]
-
Thermal Decomposition: At elevated temperatures, halogenated pyridines can decompose.[4] The decomposition products can be complex and may include dehalogenated pyridines, as well as fragmentation of the pyridine ring itself, potentially forming compounds like hydrogen cyanide and various nitriles.[5]
-
Reductive Dehalogenation: In the presence of a reducing agent and a catalyst (e.g., palladium on carbon with a hydrogen source), the bromine and chlorine atoms can be removed and replaced with hydrogen atoms. The carbon-bromine bond is generally more susceptible to reduction than the carbon-chlorine bond.[6]
Q3: What are the likely impurities in commercially available this compound?
Impurities in this compound typically arise from the synthetic process. The synthesis often involves multi-step organic transformations, including bromination and chlorination of a pyridine precursor.[7] Potential impurities could include:
-
Isomers with different substitution patterns of the bromo, chloro, and methyl groups on the pyridine ring.
-
Starting materials or intermediates from the synthesis that were not fully reacted or removed.
-
Over-halogenated or under-halogenated pyridine derivatives.
-
Residual solvents from the purification process.
The purity of the starting material is critical as impurities can lead to side reactions, lower yields, and the formation of unwanted byproducts in subsequent reactions.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Significant amount of unreacted this compound remains after the reaction.
-
Low yield of the desired coupled product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to deactivation.[9] Ensure you are using a fresh and active palladium catalyst. Consider using a pre-catalyst that is more resistant to inhibition. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also improve conversion.[9] |
| Inappropriate Ligand | The choice of ligand is crucial for the stability and activity of the palladium catalyst. For electron-deficient pyridines, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than standard ligands like triphenylphosphine.[9][10] |
| Insufficient Base Strength or Quality | The base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[10] Ensure the base is anhydrous and finely powdered. If using a weaker base like potassium carbonate, consider switching to a stronger base such as cesium carbonate or potassium phosphate.[9][11] |
| Poor Solubility of Reagents | If the reactants are not fully dissolved, the reaction rate will be significantly reduced. Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the reaction mixture to improve solubility.[9] |
| Presence of Oxygen | The active Pd(0) catalyst is sensitive to oxygen.[10] Ensure all solvents are properly degassed and the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon).[10][11] |
Issue 2: Formation of Significant Byproducts in Suzuki-Miyaura Coupling
Symptoms:
-
Observation of significant peaks in the crude reaction mixture (by LC-MS or GC-MS) other than the starting material and the desired product.
Potential Byproducts and Mitigation Strategies:
| Byproduct | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | This is a common side reaction, often promoted by the presence of oxygen which can re-oxidize the Pd(0) catalyst to Pd(II).[10][11] A high reaction temperature can also favor homocoupling.[9] | Strictly exclude oxygen from the reaction. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) to avoid the in-situ reduction step.[9] If possible, run the reaction at a lower temperature for a longer duration.[9] |
| Protodeboronation of Boronic Acid | The boronic acid coupling partner can react with residual water or other proton sources, leading to the formation of the corresponding arene and boric acid. This is a known issue with pyridylboronic acids.[10] | Use anhydrous solvents and reagents. Ensure the base is thoroughly dried. Using a boronate ester (e.g., a pinacol ester) instead of the boronic acid can sometimes mitigate this side reaction.[9] |
| Dehalogenation of Starting Material | Reductive dehalogenation of this compound can occur, leading to the formation of 5-chloro-3-methylpyridine or 2-bromo-3-methylpyridine. | This can be influenced by the choice of ligand and the presence of hydride sources. Experiment with different ligands to find one that disfavors the formation of palladium hydride species.[9] |
Experimental Protocols
Forced Degradation Study Protocol (General Framework)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[12][13] The following is a general protocol that can be adapted for this compound. The extent of degradation should ideally be in the range of 5-20%.[14]
1. Acidic and Basic Hydrolysis:
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[15]
-
Conditions: Stir the solutions at room temperature. If no degradation is observed, the temperature can be increased to 50-60°C.[15]
-
Analysis: Analyze the samples at various time points (e.g., 1, 6, 24, 48 hours) by a suitable analytical method like HPLC to monitor for the appearance of degradation products and the disappearance of the parent compound.
2. Oxidative Degradation:
-
Preparation: Prepare a solution of this compound in a suitable solvent and add hydrogen peroxide (e.g., 3% H₂O₂).[15]
-
Conditions: Stir the solution at room temperature.
-
Analysis: Monitor the reaction mixture at different time intervals.
3. Thermal Degradation:
-
Preparation: Place the solid compound in a controlled temperature and humidity chamber.
-
Conditions: Expose the sample to dry heat at a temperature higher than that used for accelerated stability testing (e.g., 70-80°C).
-
Analysis: Analyze the sample at various time points.
4. Photodegradation:
-
Preparation: Expose a solution of the compound, as well as the solid compound, to a light source that provides both UV and visible light. A control sample should be protected from light (e.g., wrapped in aluminum foil).[2]
-
Conditions: The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[16]
-
Analysis: Compare the chromatograms of the exposed and control samples to identify any photodegradants.
Data Presentation: Stability of Halogenated Pyridines under Forced Degradation (Illustrative Data)
Since specific quantitative data for this compound is not available, the following table provides an illustrative summary of expected stability based on general principles for halogenated pyridines.
| Condition | Stress Agent | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Moderate to Low | 2-Hydroxy-5-chloro-3-methylpyridine, 5-Chloro-3-methylpyridin-2(1H)-one |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Moderate to Low | 2-Hydroxy-5-chloro-3-methylpyridine, 5-Chloro-3-methylpyridin-2(1H)-one |
| Oxidation | 3% H₂O₂, RT | Moderate | Pyridine N-oxides, products of ring opening |
| Thermal (Solid) | 80°C | High | Dehalogenated pyridines, ring-fragmented products |
| Photolysis | UV/Vis Light | Moderate | Dehalogenated pyridines, radical coupling products |
Visualizations
Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: A logical workflow to diagnose and solve common issues in the Suzuki-Miyaura coupling of this compound.
Potential Degradation Pathways
Caption: An overview of potential degradation pathways for this compound under various stress conditions.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. q1scientific.com [q1scientific.com]
- 3. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. longdom.org [longdom.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. database.ich.org [database.ich.org]
Technical Support Center: Alternative Catalysts for 2-Bromo-5-chloro-3-methylpyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sluggish cross-coupling reactions with 2-bromo-5-chloro-3-methylpyridine. This substrate is known to be challenging due to the electron-deficient nature of the pyridine ring and potential steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound so slow or providing low yields?
A1: The sluggish reactivity of this compound in cross-coupling reactions can be attributed to several factors:
-
Electronic Effects: The pyridine ring is inherently electron-deficient, which can affect the oxidative addition step of the catalytic cycle.
-
Steric Hindrance: The methyl group at the 3-position can sterically hinder the approach of the catalyst to the C-Br bond at the 2-position.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of less active species. This is a common issue with pyridine substrates.
-
C-Cl Bond Inertness: While the C-Br bond is the primary site of reaction, the presence of the C-Cl bond contributes to the overall electron-deficient nature of the ring. The C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[1]
Q2: Which bond, C-Br or C-Cl, is expected to react in a cross-coupling reaction?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F. Therefore, the carbon-bromine (C-Br) bond at the 2-position is significantly more reactive and is the expected site of cross-coupling, leaving the carbon-chlorine (C-Cl) bond at the 5-position intact for potential subsequent functionalization.[1]
Q3: Are there general strategies to improve the success of cross-coupling reactions with this substrate?
A3: Yes, several strategies can be employed:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the oxidative addition step and stabilize the active catalytic species.
-
Catalyst Choice: While standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed catalysts or more active catalyst systems may be necessary. For particularly challenging substrates, consider nickel-based catalysts, which can sometimes offer different reactivity profiles.[2]
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. A screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often necessary.
-
Solvent and Temperature: Anhydrous and degassed solvents are critical. The reaction temperature may need to be elevated to overcome the activation energy for this challenging substrate.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-catalyst or switch to a more active palladium source. Consider using a higher catalyst loading (e.g., 2-5 mol%). |
| Inappropriate Ligand | Switch to a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl halides. |
| Ineffective Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Catalyst Inhibition by Pyridine Nitrogen | The use of bulky ligands can sterically hinder coordination of the pyridine nitrogen to the palladium center. |
Issue 2: Poor Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Weakly Coordinating Amine | For less nucleophilic amines, a stronger base (e.g., NaOtBu, LHMDS) may be required. |
| Ligand Incompatibility | For primary amines, ligands like BrettPhos have been designed for improved performance. For secondary amines, a range of Buchwald ligands can be effective. |
| Side Reactions | If hydrodehalogenation is observed, consider lowering the reaction temperature or changing the ligand-base combination. |
| Catalyst Deactivation | Increase catalyst and ligand loading. Ensure strictly anaerobic conditions. |
Issue 3: Failure of Sonogashira Coupling
| Potential Cause | Troubleshooting Step |
| Glaser-Hay Homocoupling of Alkyne | Ensure the reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen). Consider a copper-free Sonogashira protocol. |
| Inactive Copper Co-catalyst | Use a fresh source of CuI. |
| Low Reactivity of Substrate | Increase the reaction temperature. A more polar solvent like DMF may be beneficial. |
| Inappropriate Palladium Catalyst | While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, consider other palladium sources in combination with suitable ligands. |
Alternative Catalytic Systems and Coupling Reactions
For a challenging substrate like this compound, exploring a variety of cross-coupling reactions and catalyst systems is often necessary. Below is a summary of potential alternative catalysts for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as conditions for other cross-coupling reactions like Heck and Stille.
Note: The following tables provide data for analogous or representative substrates due to the limited availability of specific data for this compound. These should serve as a strong starting point for optimization.
Suzuki-Miyaura Coupling: Alternative Catalysts
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Substrate) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 85 (5-bromo-2-methylpyridin-3-amine with phenylboronic acid)[3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (Expected for challenging aryl bromides) |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 | 4-12 | Good (General for challenging aryl bromides) |
Buchwald-Hartwig Amination: Alternative Catalysts
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Substrate & Amine) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | Good (General for 2-bromopyridines) |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80-100 | 12-24 | 55-98 (2-halopyridines with volatile amines)[4] |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | 18 | High (Designed for primary amines) |
Sonogashira Coupling: Alternative Conditions
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Substrate & Alkyne) |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 96 (2-amino-3-bromopyridine with phenylacetylene)[5] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | RT | 16 | 93 (6-bromo-3-fluoro-2-cyanopyridine with an alkyne)[6] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | 3 | 92 (2-amino-3-bromopyridines) |
Heck Coupling: A Viable Alternative
The Heck reaction can be a useful alternative for introducing vinyl groups.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Substrate & Alkene) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 18-24 | Moderate to Good (General for 2-bromopyridines)[7] |
| PdCl₂ | - | K₂CO₃ | DMF | 120 | 24 | Good (General for dibromopyridines) |
Stille Coupling: For Broader Substrate Scope
The Stille reaction offers the advantage of using organotin reagents that are often stable and tolerant of various functional groups.
| Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) (Substrate & Stannane) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | - | Toluene | 110 | 12-24 | Good (General for 2-bromopyridines)[7] | | Pd₂(dba)₃ / PPh₃ | CuI | DMF | 60 | 12 | Good (General for aryl bromides) |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1 or toluene/water 10:1) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for sluggish cross-coupling reactions.
Caption: Selection guide for catalysts and ligands in various cross-couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reactions of 2-Bromo-5-chloro-3-methylpyridine
Welcome to the technical support center for 2-Bromo-5-chloro-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical reactions with this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites are the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[1] This differential reactivity allows for selective functionalization at the 2-position.
Q2: Which cross-coupling reactions are commonly performed with this substrate?
This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with primary or secondary amines.[2]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.
-
Negishi Coupling: For forming C-C bonds with organozinc reagents.[3]
Q3: Can I achieve selective reaction at the bromine position over the chlorine position?
Yes. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This inherent difference in reactivity allows for selective reactions at the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations. Milder reaction conditions will favor reaction at the more reactive C-Br bond.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound is failing or giving low yields. What are the common causes and how can I troubleshoot it?
A: Low yields in Suzuki-Miyaura couplings can stem from several factors. Below is a systematic guide to troubleshooting.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Quantitative Data for Suzuki-Miyaura Coupling (Representative)
The following table provides starting conditions for Suzuki-Miyaura coupling based on reactions with structurally similar bromopyridines. Optimization for this compound is recommended.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-18 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-18 | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-18 | 78 |
Data adapted from studies on 5-bromo-2-methylpyridin-3-amine and its acetamide derivative.[4][5][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 85-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Issue 2: Failed Buchwald-Hartwig Amination
Q: I am having trouble with the Buchwald-Hartwig amination of this compound. What should I check?
A: Successful Buchwald-Hartwig amination relies on an active catalyst, the correct choice of ligand and base, and strictly anhydrous and anaerobic conditions.
Logical Flow for Buchwald-Hartwig Amination Troubleshooting
References
optimization of reaction conditions for 2-Bromo-5-chloro-3-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-chloro-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method for the synthesis of this compound is a Sandmeyer-type reaction starting from 2-Amino-5-chloro-3-methylpyridine. This involves the diazotization of the amino group followed by displacement with a bromide source.
Q2: What are the critical parameters to control during the synthesis?
A2: Precise control of temperature, especially during the diazotization and Sandmeyer reaction steps, is crucial to prevent side reactions and decomposition of the diazonium salt. The quality and purity of starting materials and reagents, as well as the reaction atmosphere, can also significantly impact the yield and purity of the final product.
Q3: What are some expected side products in this synthesis?
A3: Potential side products can include the corresponding hydroxylated pyridine (from reaction with water), as well as products from incomplete diazotization or undesired coupling reactions. Over-bromination or chlorination at other positions on the pyridine ring can also occur if harsh conditions are used in precursor synthesis.[1]
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product can be determined using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also provide a good indication of purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete diazotization. - Decomposition of the diazonium salt due to high temperature. - Inefficient bromide displacement. - Loss of product during workup and purification. | - Ensure complete dissolution of the starting amine in the acidic medium before adding sodium nitrite. - Maintain a low temperature (typically 0-5 °C) during the addition of sodium nitrite. - Use a fresh and appropriate source of bromide (e.g., CuBr). - Optimize extraction and purification steps to minimize product loss. |
| Formation of Dark-Colored Impurities | - Decomposition of the diazonium salt. - Side reactions due to elevated temperatures. - Presence of impurities in the starting materials. | - Maintain strict temperature control throughout the reaction. - Use purified starting materials and reagents. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is an Oil or Fails to Solidify | - Presence of solvent residues. - Presence of impurities that lower the melting point. | - Ensure complete removal of extraction solvents under reduced pressure. - Purify the product using column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). |
| Inconsistent Results Between Batches | - Variation in the quality of reagents (especially sodium nitrite). - Inconsistent reaction conditions (temperature, stirring rate). - Moisture in the reaction. | - Use a fresh, high-purity batch of sodium nitrite for each reaction. - Carefully monitor and control all reaction parameters. - Use anhydrous solvents and dry glassware to minimize moisture. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Amino-5-chloro-3-methylpyridine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite
-
Copper(I) bromide (CuBr)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-chloro-3-methylpyridine in hydrobromic acid (48%) while cooling in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of Copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed. Control the addition rate to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
-
Workup and Purification:
-
Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.
-
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Purification of Products from 2-Bromo-5-chloro-3-methylpyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of unreacted 2-Bromo-5-chloro-3-methylpyridine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: I've performed an aqueous work-up, but my analytical data (TLC, LC-MS) still shows the presence of unreacted this compound. Why wasn't the extraction sufficient?
A1: While this compound is a pyridine derivative, its basicity is significantly reduced by the electron-withdrawing effects of the bromine and chlorine atoms. Therefore, a simple water wash is often insufficient for its complete removal. An acidic wash is more effective but may not be exhaustive if the pH is not low enough or if the product itself has basic properties, leading to partitioning challenges.
Q2: My desired product is also a pyridine derivative. Can I still use an acidic wash to remove the unreacted starting material?
A2: This depends on the difference in basicity (pKa) between your product and the starting material. If your product is substantially less basic or is non-basic, a carefully controlled acidic extraction (using dilute HCl, for example) can be selective. However, if both compounds are basic, they will both be protonated and extracted into the aqueous layer. In such cases, alternative methods like column chromatography or recrystallization are necessary for separation.
Q3: My product is a liquid or an oil at room temperature. Which purification method is most suitable?
A3: If your product is an oil, recrystallization is not a viable purification method.[1] The most effective technique in this scenario is column chromatography, which separates compounds based on their differential adsorption to a stationary phase.[2][3] For thermally stable, volatile liquids, distillation under reduced pressure might be an option if there is a significant boiling point difference between the product and the starting material.[4]
Q4: How can I effectively induce crystallization if my solid product is reluctant to precipitate?
A4: If crystals do not form upon cooling, the solution may be supersaturated or too dilute. Several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Introduce a tiny crystal of the pure product into the cooled solution to act as a template for crystal growth.
-
Concentration: Carefully evaporate some of the solvent to increase the concentration of the solute and try cooling again.[1]
-
Anti-Solvent Addition: If using a single solvent, you can sometimes add a miscible "anti-solvent" (in which your product is insoluble) dropwise to the point of turbidity.
Q5: What are the best analytical methods to confirm the complete removal of the starting material?
A5: A multi-technique approach is recommended for a comprehensive assessment.
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress and the presence of starting material during column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Highly effective for separating and identifying volatile compounds like halogenated pyridines, providing a purity percentage.[5]
-
High-Performance Liquid Chromatography (HPLC): Offers high resolution for purity analysis, especially when using a C18 reverse-phase column.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for detecting and quantifying trace amounts of the starting material if its signals do not overlap with those of the product.
Troubleshooting Guide
This section addresses common problems encountered during the purification process.
Problem 1: Incomplete Removal After Acidic Extraction
-
Possible Cause: The pH of the aqueous wash is not low enough to fully protonate the weakly basic this compound.
-
Solution: Use a more concentrated acid solution, such as 1M or 2M HCl, for the wash. After extraction, check the pH of the aqueous layer to ensure it is strongly acidic (pH 1-2). Perform multiple extractions (2-3 times) for best results.[2][6]
-
Possible Cause: Your product is also basic and is being extracted into the aqueous layer along with the starting material.
-
Solution: Avoid acidic extraction. Proceed directly to column chromatography or recrystallization for purification.
Problem 2: Poor Separation During Column Chromatography
-
Possible Cause: The polarity of the chosen eluent (solvent system) is too high, causing both the product and the starting material to elute quickly with little separation.
-
Solution: Decrease the polarity of the eluent. Conduct a thorough TLC analysis with various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to identify a system that provides a good separation (ΔRf > 0.2) between the product and the starting material.
-
Possible Cause: The product and starting material have very similar polarities, resulting in co-elution.
-
Solution: If optimizing the solvent system fails, consider using a different stationary phase. If you are using silica gel, try alumina (basic or neutral) or a reverse-phase silica gel. Columns with packing materials that facilitate π-π interactions can also be effective for separating aromatic compounds like pyridines.[7]
Data Presentation
Table 1: Comparison of Primary Purification Methods
| Method | Principle of Separation | Best For... | Advantages | Disadvantages |
| Acidic Extraction | Partitioning between immiscible liquids based on pH-dependent solubility. | Removing basic impurities from non-basic or weakly basic products. | Fast, inexpensive, and good for large-scale initial cleanup. | Not selective if the product is also basic; may not be completely effective for weakly basic pyridines. |
| Column Chromatography | Differential adsorption onto a solid stationary phase. | Products with different polarities from the starting material; purification of oils.[5] | High resolution and widely applicable. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Purifying solid products that are significantly less soluble than the starting material at low temperatures.[1] | Can yield very high purity material; cost-effective. | Not suitable for oils or liquids; requires finding a suitable solvent system; potential for product loss in the mother liquor.[1] |
Table 2: Common Eluent Systems for Column Chromatography of Pyridine Derivatives
| Eluent System | Polarity | Typical Application Notes |
| Ethyl Acetate / Hexanes | Low to High (variable) | The most common system. Start with a low polarity (e.g., 5% EtOAc) and gradually increase the concentration of ethyl acetate. |
| Dichloromethane / Methanol | Medium to High (variable) | Useful for more polar compounds. A small percentage of methanol (1-5%) can significantly increase eluent strength. |
| Acetone / Hexanes | Low to High (variable) | An alternative to the ethyl acetate system, offering different selectivity. |
Experimental Protocols
Protocol 1: Removal via Acidic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously for 30-60 seconds, periodically venting to release pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated pyridine starting material as a salt.
-
Repeat: Repeat the acid wash (steps 2-3) one or two more times to ensure complete removal.
-
Neutralization & Brine Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze a small sample of the resulting product by TLC or LC-MS to confirm the absence of the starting material.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an optimal eluent system (e.g., ethyl acetate/hexanes) that gives the product an Rf value of ~0.3 and a clear separation from the starting material spot.
-
Column Packing: Pack a glass column with silica gel using the selected eluent system as the slurry.
-
Sample Loading: Concentrate the crude product and adsorb it onto a small amount of silica gel. Once dry, carefully add this solid to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure. Collect fractions and monitor the elution of compounds using TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product (and are free of starting material).
-
Concentration: Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 4. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. nacalai.com [nacalai.com]
- 8. benchchem.com [benchchem.com]
preventing debromination of 2-Bromo-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination of 2-Bromo-5-chloro-3-methylpyridine during various chemical transformations. The content is designed to assist in optimizing reaction conditions to minimize this undesired side reaction and improve product yields.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound?
A1: Debromination is an undesired side reaction where the bromine atom at the 2-position of the pyridine ring is replaced by a hydrogen atom, leading to the formation of 5-chloro-3-methylpyridine. This process, also known as hydrodehalogenation, consumes the starting material and complicates the purification of the desired product.
Q2: Why is the bromo group at the 2-position more susceptible to reaction than the chloro group at the 5-position?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[1][2][3] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions.[4] Therefore, the C-Br bond at the 2-position of this compound is the more reactive site for both the desired coupling and the undesired debromination.
Q3: What are the primary experimental factors that promote the debromination of this compound?
A3: Several key experimental parameters can significantly increase the likelihood of debromination:
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of the debromination side reaction.[5]
-
Strong Bases: The use of strong bases, such as sodium tert-butoxide (NaOtBu), can promote hydrodehalogenation.[1]
-
Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and associated ligands play a crucial role. Some catalyst systems can favor pathways that lead to debromination.[5]
-
Presence of Hydride Sources: Protic impurities like water or alcohols, and even certain solvents, can act as hydride donors, leading to reductive debromination.[6]
-
Prolonged Reaction Times: Allowing a reaction to proceed for an extended period after the starting material has been consumed can increase the formation of byproducts, including the debrominated product.[5]
Q4: How can I detect and quantify the extent of debromination?
A4: The most effective methods for detecting and quantifying the debrominated byproduct (5-chloro-3-methylpyridine) are analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[7] These methods allow for the separation of the desired product from the debrominated impurity and provide their respective quantities. ¹H NMR spectroscopy can also be used to detect and quantify the byproduct by observing the characteristic signals of the unsubstituted pyridine ring proton that replaces the bromine atom.
Troubleshooting Guides
Issue 1: Significant Debromination Observed in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Symptoms: You observe a significant amount (>5%) of the debrominated byproduct, 5-chloro-3-methylpyridine, in your reaction mixture by LC-MS or GC-MS analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in cross-coupling.
Detailed Solutions:
| Probable Cause | Recommended Solution |
| Inappropriate Base | The use of a strong base like sodium tert-butoxide (NaOtBu) can promote debromination. Solution: Switch to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are often effective in promoting the desired coupling while minimizing hydrodehalogenation. |
| High Reaction Temperature | Elevated temperatures can favor the undesired debromination pathway. Solution: Attempt the reaction at a lower temperature. Conduct a series of experiments, decreasing the temperature in 10-20 °C increments, to find an optimal balance between the reaction rate and byproduct formation. |
| Suboptimal Ligand/Catalyst | The electronic and steric properties of the phosphine ligand can influence the selectivity of the reaction. Solution: Screen a panel of phosphine ligands. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can sometimes improve selectivity and reactivity.[8] |
| Presence of Hydride Sources | Trace amounts of water, alcohols, or other protic impurities in the solvent or reagents can act as a source of hydride for the debromination reaction.[6] Solution: Ensure that all solvents and reagents are anhydrous and that the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Prolonged Reaction Time | Extended reaction times can lead to the accumulation of byproducts. Solution: Monitor the reaction progress closely using TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to avoid prolonged heating. |
Issue 2: Debromination during Grignard Reagent Formation or Lithiation
Symptoms: Quenching an aliquot of the Grignard or organolithium reagent with an electrophile (e.g., D₂O) shows the presence of 5-chloro-3-methylpyridine, indicating debromination prior to the desired reaction.
Troubleshooting Workflow:
Caption: Troubleshooting for debromination in organometallic formation.
Detailed Solutions:
| Probable Cause | Recommended Solution |
| High Localized Temperature | The formation of Grignard and organolithium reagents can be exothermic. High localized temperatures can lead to decomposition and debromination. Solution: Maintain a low reaction temperature (e.g., 0 °C for Grignard formation, -78 °C for lithiation). Ensure efficient stirring to dissipate heat. |
| Slow Halogen-Metal Exchange | If the desired halogen-metal exchange is slow, side reactions can become more prominent. Solution: For Grignard formation, ensure the magnesium turnings are activated. For lithiation, consider using a more reactive organolithium reagent or a combination of reagents if selective exchange is challenging. |
| Reagent Stability | The generated organometallic species might be unstable at higher temperatures. Solution: Use the generated Grignard or organolithium reagent immediately in the subsequent reaction step without allowing it to warm to room temperature for extended periods. |
Experimental Protocols
The following protocols are generalized starting points for common reactions with this compound, designed to minimize debromination. Optimization for specific substrates is recommended.
Protocol 1: Suzuki-Miyaura Coupling to Minimize Debromination
This protocol focuses on using a milder base and moderate temperature to favor the C-C bond formation over hydrodehalogenation.
Reaction Workflow:
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination
This protocol employs a robust catalyst system that can operate efficiently at moderate temperatures, thereby reducing the risk of thermal decomposition and debromination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Glovebox or Schlenk line for inert atmosphere
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and NaOtBu to a dry reaction vessel.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for cross-coupling reactions of bromo-chloro heterocycles, with a focus on minimizing dehalogenation. These conditions can be adapted as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Position
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield Range (%) | Ref. |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-dioxane/water (4:1) | 100 | 12-24 | 70-95 | [8] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | ~75 | [4] |
Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-Br Position
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield Range (%) | Ref. |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | 75-98 | [8] |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-dioxane | 110 | 12 | ~80 | [1] |
Table 3: Representative Conditions for Selective Sonogashira Coupling at the C-Br Position
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield Range (%) | Ref. |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 | [8] |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | 65 | 4-8 | ~90 | [9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Reactivity of 2-Bromo-5-chloro-3-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of 2-Bromo-5-chloro-3-methylpyridine in common organic transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react preferentially in cross-coupling reactions of this compound?
In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F. This is due to the bond dissociation energy of the carbon-halogen bond. Therefore, the C-Br bond at the 2-position is expected to be significantly more reactive than the C-Cl bond at the 5-position. Selective cross-coupling at the bromine atom can be achieved under carefully controlled conditions.
Q2: How does solvent polarity affect the rate of Suzuki-Miyaura coupling reactions with this compound?
The polarity of the solvent system is a critical factor in Suzuki-Miyaura couplings. Often, a mixture of an organic solvent and water is optimal.[1] The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which is necessary for the activation of the boronic acid. The organic solvent (e.g., 1,4-dioxane, THF, toluene) dissolves the organic substrate and the palladium catalyst. The choice of organic solvent can influence the reaction rate and yield, with moderately polar aprotic solvents often providing a good balance of solubility for all reaction components.
Q3: In a Buchwald-Hartwig amination, what are the recommended general solvent types for coupling this compound with an amine?
For Buchwald-Hartwig aminations, ethereal solvents such as 1,4-dioxane and THF, as well as aromatic solvents like toluene, are commonly used.[2] These solvents are generally non-coordinating and have high enough boiling points to facilitate the reaction, which often requires heating.[3] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Q4: Can the solvent choice influence the regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound?
Yes, solvent choice can influence the regioselectivity of SNAr reactions. In general, for SNAr, the order of leaving group ability is F > Cl > Br > I. Therefore, nucleophilic attack is more likely to occur at the position bearing the chlorine atom. However, the use of polar aprotic solvents like DMF or DMSO can enhance the rate of SNAr reactions. In some cases, solvent hydrogen bond basicity (pKHB) has been reported to have a significant effect on regioselectivity in SNAr reactions.[4]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield. What are the potential solvent-related causes and how can I address them?
Answer: Low yields in Suzuki-Miyaura couplings are frequently linked to suboptimal solvent conditions. Here are key factors to consider:
-
Poor Solubility of Reagents: If the base or other reagents are not sufficiently soluble, the reaction will be slow or incomplete.
-
Solution: Switch to a biphasic solvent system like 1,4-dioxane/water or toluene/water to improve the solubility of inorganic bases.[1] Ensure vigorous stirring to maximize the interface between the two phases.
-
-
Solvent Purity: The presence of water and oxygen can lead to catalyst deactivation and protodeboronation of the boronic acid.
-
Solution: Use anhydrous and thoroughly degassed solvents. Purging the solvent with an inert gas (argon or nitrogen) for an extended period before use is recommended.[5]
-
-
Inappropriate Solvent Polarity: The polarity of the solvent can affect the stability of the catalytic intermediates.
-
Solution: Screen a range of solvents with varying polarities. While dioxane/water is a common starting point, other solvents like THF, DME, or toluene in combination with water can sometimes provide better results.[6]
-
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Question: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) as a side product in my Buchwald-Hartwig amination. How can the solvent choice help minimize this?
Answer: Hydrodehalogenation can be a problematic side reaction. The solvent can play a role in promoting or suppressing this pathway.
-
Solvent as a Hydride Source: Some solvents can act as hydride donors, especially at elevated temperatures.
-
Solution: While common ethereal and aromatic solvents are generally robust, ensure they are of high purity and free from potential hydride-donating impurities.
-
-
Reaction Kinetics: Slower desired coupling reactions can allow more time for side reactions to occur.
-
Solution: Optimize the solvent to increase the rate of the desired amination. Toluene or dioxane are often good starting points.[3] Sometimes, a more polar solvent like t-BuOH can be effective, particularly with certain ligand systems.
-
Data Presentation
The following tables summarize reaction conditions and yields for cross-coupling and nucleophilic aromatic substitution reactions of substrates structurally similar to this compound. This data provides a predictive framework for optimizing your reactions.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [2]
| Arylboronic Acid | Solvent System | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 85-95 | >15 | 78 |
| 4-Fluorophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 85-95 | >15 | 82 |
| 4-Chlorophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 85-95 | >15 | 75 |
| 4-Methylphenylboronic acid | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 85-95 | >15 | 85 |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines
| Amine | Solvent | Base | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Toluene | Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | 110 | 12-24 | Good to Excellent | [7] |
| Morpholine | Toluene | NaOtBu | Pd(OAc)₂ / BINAP | 100 | 8-16 | High | [7] |
| n-Butylamine | Toluene | NaOtBu | Pd(OAc)₂ / RuPhos | 80-100 | 4-12 | Good to High | [7] |
| Diethylamine | Toluene | NaOtBu | Pd(OAc)₂ / dppp | 80 | - | 98 | [8] |
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [9]
| Alkyne | Solvent | Base | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | DMF | Et₃N | Pd(CF₃COO)₂ / PPh₃ / CuI | 100 | 3 | 96 |
| 1-Hexyne | DMF | Et₃N | Pd(CF₃COO)₂ / PPh₃ / CuI | 100 | 3 | 85 |
| 3-Ethynyltoluene | DMF | Et₃N | Pd(CF₃COO)₂ / PPh₃ / CuI | 100 | 3 | 92 |
| (Trimethylsilyl)acetylene | DMF | Et₃N | Pd(CF₃COO)₂ / PPh₃ / CuI | 100 | 3 | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
General Protocol for Buchwald-Hartwig Amination
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4.4 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[5]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low yield in cross-coupling reactions.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to ¹H and ¹³C NMR Assignments for 2-Bromo-5-chloro-3-methylpyridine
This guide provides a comprehensive comparison of the experimental and predicted Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-5-chloro-3-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document details the ¹H and ¹³C NMR chemical shift assignments and offers a comparison with related pyridine derivatives.
Predicted NMR Data for this compound
Due to the limited availability of experimental spectra for this compound in publicly accessible databases, theoretical predictions were generated using established online NMR prediction tools. These predictions provide a valuable reference for spectral assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | 7.95 | - |
| H-6 | 8.15 | - |
| CH₃ | 2.45 | 18.5 |
| C-2 | - | 142.1 |
| C-3 | - | 134.5 |
| C-4 | - | 140.2 |
| C-5 | - | 128.9 |
| C-6 | - | 149.8 |
Note: Predicted values were obtained from publicly available NMR prediction software and may vary slightly between different algorithms.
Comparative Experimental NMR Data
To provide context for the predicted data, the following tables summarize the experimental ¹H and ¹³C NMR data for structurally related compounds: 3-methylpyridine, 2-bromo-3-methylpyridine, and 5-chloro-2-methylpyridine. These compounds allow for the assessment of the electronic effects of the bromo and chloro substituents on the pyridine ring.
Table 2: Experimental ¹H NMR Chemical Shifts for Comparative Pyridine Derivatives
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | CH₃ (ppm) | Solvent |
| 3-Methylpyridine | 8.44 | 7.46 | 7.16 | 8.42 | 2.32 | CDCl₃ |
| 2-Bromo-3-methylpyridine | - | 7.65 | 7.15 | 8.15 | 2.45 | CDCl₃ |
| 5-Chloro-2-methylpyridine | - | 7.55 | - | 8.25 | 2.50 | CDCl₃ |
Table 3: Experimental ¹³C NMR Chemical Shifts for Comparative Pyridine Derivatives
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CH₃ (ppm) | Solvent |
| 3-Methylpyridine | 149.9 | 138.5 | 135.5 | 123.3 | 147.1 | 18.5 | CDCl₃ |
| 2-Bromo-3-methylpyridine | 142.4 | 133.2 | 139.1 | 123.1 | 149.5 | 18.9 | CDCl₃ |
| 5-Chloro-2-methylpyridine | 158.1 | 122.1 | 138.1 | 130.5 | 149.2 | 24.1 | CDCl₃ |
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity and free from water.
-
Sample Dissolution: Dissolve the sample completely in the deuterated solvent within a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C). A small amount can be added directly to the sample, or it can be sealed in a capillary insert.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).
-
Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.
-
-
¹³C NMR Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds (longer delays may be necessary for quaternary carbons).
-
Decoupling: Broadband proton decoupling is used to simplify the spectrum.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: For ¹H NMR, the peak areas are integrated to determine the relative number of protons.
Visualizations
The following diagrams illustrate the logical workflow of NMR data analysis and the structural relationships of the compared compounds.
Caption: Workflow for NMR data acquisition, processing, and analysis.
Caption: Structural relationships between the target and comparative compounds.
A Comparative Guide to the Reactivity of 2-Bromo-5-chloro-3-methylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halopyridines are indispensable building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The regioselective functionalization of poly-halogenated pyridines is a key strategy for the efficient synthesis of novel compounds. This guide provides an objective comparison of the reactivity of 2-Bromo-5-chloro-3-methylpyridine with other halopyridines in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as in nucleophilic aromatic substitution (SNAr). The information is supported by experimental data to facilitate informed decisions in reaction design and optimization.
General Principles of Reactivity
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen bond strength. The generally accepted order of reactivity is I > Br > Cl > F, which is inversely correlated with the bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, often the rate-determining step, is more facile for weaker bonds. Consequently, the C-Br bond in this compound is expected to be significantly more reactive than the C-Cl bond in these transformations, allowing for selective functionalization at the 2-position.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity is influenced by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex. The typical reactivity order for SNAr is F > Cl > Br > I. This suggests that the chloro-substituent at the 5-position of this compound would be more susceptible to nucleophilic attack than the bromo-substituent, provided the electronic activation of the ring is favorable.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of this compound, the reaction can be expected to proceed selectively at the 2-position, leveraging the higher reactivity of the C-Br bond.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Est. 80-90 | Inferred |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.5 | 81 | [1][2] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | Low | [3] |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | High (at C5) | [4] |
Estimated yields for this compound are based on the established reactivity trends and data from analogous substrates.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, selective amination at the 2-position of this compound is anticipated.
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | Est. 85-95 | Inferred |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [5] |
| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | - | 95 | [6] |
| 5-Bromo-2-chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | - | - | - | - | 96 (at C5) | [7] |
Estimated yields for this compound are based on the established reactivity trends and data from analogous substrates.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The higher reactivity of the C-Br bond in this compound is expected to direct the coupling to the 2-position.
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 4-12 | Est. 80-90 | Inferred |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | >90 | [8][9] |
| 2-Bromo-4-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 40-60 | 4-12 | High | [1] |
| 1-Bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 80 | 6 | High | [4] |
Estimated yields for this compound are based on the established reactivity trends and data from analogous substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is taken in a Schlenk flask. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture (e.g., Dioxane/H₂O 4:1) is then added. The reaction mixture is heated to the desired temperature (e.g., 90-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, the halopyridine (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., Xantphos, 2-4 mol%) are added. The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the specified temperature (e.g., 80-110 °C) with vigorous stirring.[10] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[10][11]
General Procedure for Sonogashira Coupling
In a dry Schlenk flask under an inert atmosphere, the halopyridine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and copper(I) iodide (2-5 mol%) are placed. Anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N, 2-3 equiv) are added, followed by the terminal alkyne (1.2 equiv). The reaction mixture is stirred at room temperature or heated (e.g., 40-100 °C) until completion as indicated by TLC or LC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and filtered. The filtrate is washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.[1]
Visualizing Reaction Mechanisms and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[11][12][13]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
The Strategic Advantage of 2-Bromo-5-chloro-3-methylpyridine in Medicinal Chemistry
In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Among the vast array of heterocyclic intermediates, 2-Bromo-5-chloro-3-methylpyridine has emerged as a particularly valuable scaffold. Its unique substitution pattern confers a strategic advantage in the synthesis of complex, biologically active molecules. This guide provides an objective comparison of its performance with alternative building blocks, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Enhanced Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in its enhanced reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. The presence of a bromine atom at the 2-position offers a significant kinetic advantage over a chlorine substituent in the crucial oxidative addition step of the catalytic cycle. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are all critical factors in the efficient and cost-effective synthesis of pharmaceutical candidates.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the superior reactivity of the bromo-substituted pyridine, the following tables summarize typical yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, comparing representative bromopyridines with their chloro-analogues. While direct, side-by-side comparative data for this compound versus 2,5-dichloro-3-methylpyridine under identical conditions is not extensively published in a single source, the data from closely related systems consistently demonstrates the higher efficiency of the bromo-derivatives.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 81[1] |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90[2] |
| 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | 92[3] |
Table 2: Comparison of Yields in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60[2] |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | 1,4-Dioxane | 80 | 0.4 | 94[2] |
Note: While the yield for the chlorotoluene is high, it requires a highly active and specialized catalyst system, whereas bromopyridines can often be coupled effectively with more conventional catalysts.
Table 3: Comparison of Yields in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 91[2] |
| Generic Aryl Chloride | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] | (none) | EtOH | 80 | 24 | Moderate[2] |
Orthogonal Reactivity and Selective Functionalization
The presence of both a bromo and a chloro substituent on the pyridine ring of this compound offers the valuable potential for selective and sequential functionalization. Due to the significant difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed reactions, it is possible to selectively react at the 2-position (bromine) while leaving the 5-position (chlorine) intact for a subsequent transformation. This orthogonal reactivity is a powerful tool for building molecular complexity in a controlled and predictable manner, a crucial aspect in the synthesis of drug candidates with multiple points of diversification.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions, adaptable for this compound based on established procedures for similar substrates.
Suzuki-Miyaura Coupling (General Procedure)
Objective: To synthesize a 2-aryl-5-chloro-3-methylpyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at 90-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (General Procedure)
Objective: To synthesize a 2-amino-5-chloro-3-methylpyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst, phosphine ligand, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, deoxygenated solvent.
-
Add the amine followed by this compound.
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Application in the Synthesis of Biologically Active Molecules
The substituted pyridine core is a prevalent motif in a multitude of approved drugs and clinical candidates. While specific examples detailing the use of this compound are often proprietary, its utility can be inferred from the synthesis of structurally related compounds. For instance, the anticancer drug Tipiracil, a thymidine phosphorylase inhibitor, features a substituted pyrimidine core that highlights the importance of halogenated heterocyclic building blocks in medicinal chemistry.[4][5][6][7]
Mechanism of Action of Tipiracil
The following diagram illustrates the mechanism of action of Tipiracil, a drug whose synthesis relies on principles of heterocyclic chemistry where building blocks like this compound are crucial. Tipiracil is a component of the combination drug Lonsurf® and acts by inhibiting the enzyme thymidine phosphorylase (TP).[4][7] This inhibition prevents the degradation of the cytotoxic agent trifluridine, thereby enhancing its bioavailability and anticancer activity.
Caption: Mechanism of action of Tipiracil.
The logical workflow for a typical cross-coupling reaction using a halopyridine building block is depicted below.
Caption: General workflow for a cross-coupling reaction.
Conclusion
This compound offers a distinct set of advantages for medicinal chemists. Its heightened reactivity in a range of essential cross-coupling reactions, stemming from the presence of the bromine substituent, facilitates more efficient and robust synthetic routes. The potential for orthogonal reactivity between the bromo and chloro groups further enhances its utility as a versatile building block for the construction of complex molecular architectures. While direct quantitative comparisons with its dichloro-analogue under identical conditions are sparse in the literature, the collective evidence from related systems strongly supports the superior performance of bromopyridines in palladium-catalyzed transformations. For research and development professionals aiming to streamline synthetic campaigns and rapidly access diverse chemical matter, this compound represents a strategic and powerful tool.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. 5-Chloro-6-(1-(2-iminopyrrolidinyl) methyl)uracil hydrochloride | C9H12Cl2N4O2 | CID 9903778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tipiracil | C9H11ClN4O2 | CID 6323266 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Bromo-5-chloro-3-methylpyridine: A Comparative Guide to its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloro-3-methylpyridine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position, allows for selective functionalization through a variety of cross-coupling reactions. This guide provides a comparative analysis of the applications of this compound in the synthesis of bioactive molecules, with a focus on palladium-catalyzed cross-coupling reactions. We present a summary of quantitative data, detailed experimental protocols, and a comparison with alternative synthetic strategies.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The bromine atom at the 2-position is significantly more reactive than the chlorine atom at the 5-position, enabling selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily couples with a variety of boronic acids and their esters to yield substituted pyridines.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acid Derivatives
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Methylpyridine-4-boronic acid pinacol ester | PdCl₂(dtbpf) (2) | K₃PO₄ | Acetone/Water | 1.5 | >95 (conversion) | [1] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | 1,4-Dioxane/Water | 0.5 | Not Specified | |
| 3 | (4-(Methylsulfonyl)phenyl)boronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 2-Methylpyridine-4-boronic acid pinacol ester [1]
To a vial is charged this compound (500 mg, 2.37 mmol, 1.0 equiv) and 2-methylpyridine-4-boronic acid pinacol ester (796 mg, 3.56 mmol, 1.5 equiv). The vial is brought into a nitrogen-filled glovebox and sequentially charged with PdCl₂(dtbpf) (31.6 mg, 0.0475 mmol, 0.02 equiv) and acetone (0.43 mL). The vial is then sealed and the reaction mixture is stirred at room temperature. The reaction progress can be monitored by LC-MS.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This compound can be coupled with a range of amines to produce 2-amino-5-chloro-3-methylpyridine derivatives, which are important intermediates for bioactive molecules.
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Substituted triazinanone | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3][4] |
Further quantitative data for a broader range of amines is needed for a comprehensive comparison.
Application in the Synthesis of Bioactive Molecules
This compound has been instrumental in the synthesis of several classes of bioactive compounds, most notably inhibitors of Exonuclease 1 (EXO1) and β-secretase (BACE1).
Synthesis of EXO1 Inhibitors
EXO1 is a nuclease involved in DNA repair, and its inhibition is a promising strategy for cancer therapy. A potent and selective EXO1 inhibitor, ART5537, was synthesized using this compound as a key intermediate.[3][4] The synthesis involves a Buchwald-Hartwig amination to couple the pyridine scaffold to a triazinanone core.
Signaling Pathway of EXO1 Inhibition
Caption: Inhibition of EXO1 by ART5537 blocks DNA resection, a critical step in homologous recombination-mediated DNA repair.
Synthesis of Piperidine Derivatives for Neurological Conditions
Piperidine derivatives synthesized from this compound have been investigated for the treatment of psychiatric and neurological conditions. A key step in the synthesis of these compounds is a Suzuki-Miyaura coupling reaction.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A general workflow for palladium-catalyzed cross-coupling reactions.
Comparison with Alternative Synthetic Routes
While this compound is a valuable starting material, alternative synthetic strategies exist for the preparation of its derivatives.
Alternative Synthesis of 2-Amino-5-chloro-pyridine Derivatives
One alternative to the Buchwald-Hartwig amination of this compound is the direct chlorination of aminopyridines. For example, 2-amino-5-chloropyridine can be synthesized by the oxidative chlorination of 2-aminopyridine using hydrochloric acid and sodium hypochlorite, with reported yields of up to 72%.[5] Another method involves the chlorination of 3-aminopyridine with hydrochloric acid and hydrogen peroxide, yielding up to 70% of 3-amino-2-chloropyridine.[5]
Table 3: Comparison of Synthetic Routes to Chloro-Aminopyridine Derivatives
| Route | Starting Material | Key Reagents | Reported Yield (%) | Advantages | Disadvantages |
| Buchwald-Hartwig | This compound | Amine, Pd catalyst, Base | Varies | High functional group tolerance | Use of expensive catalyst |
| Oxidative Chlorination | 2-Aminopyridine | HCl, NaClO | 72 | Inexpensive reagents | Potential for over-chlorination |
| Oxidative Chlorination | 3-Aminopyridine | HCl, H₂O₂ | 70 | Inexpensive reagents | Formation of byproducts |
Alternative Synthesis of Bipyridine Derivatives
Besides the Suzuki-Miyaura coupling, other cross-coupling reactions like Negishi and Stille couplings can be employed for the synthesis of bipyridines. The Negishi coupling, for instance, utilizes organozinc reagents and often provides high yields under mild conditions.[6]
Table 4: Comparison of Cross-Coupling Reactions for Bipyridine Synthesis
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | Stable reagents, mild conditions | Can be sensitive to sterics |
| Negishi | Organozinc | High reactivity, high yields | Moisture/air sensitive reagents |
| Stille | Organotin | High functional group tolerance | Toxic reagents |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its primary utility lies in its selective reactivity in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of a wide range of functionalized pyridine derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly well-suited for the elaboration of this scaffold, leading to the development of important bioactive molecules. While alternative synthetic routes exist, the use of this compound often provides a convergent and efficient approach to complex target molecules. The choice of synthetic strategy will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific functional groups of the target molecule.
References
- 1. scbt.com [scbt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 5. nobelprize.org [nobelprize.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Quantifying 2-Bromo-5-chloro-3-methylpyridine
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount to ensuring the integrity and quality of the final active pharmaceutical ingredient (API). 2-Bromo-5-chloro-3-methylpyridine is a key building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative overview of the primary analytical methods for its quantification, offering detailed experimental protocols and representative performance data to aid in method selection and implementation.
The two most prevalent and suitable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods often depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique well-suited for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is typically the most effective approach for pyridine derivatives like this compound.
Gas Chromatography (GC)
GC is an excellent alternative for the analysis of volatile compounds. Given the likely volatility of this compound, GC can provide high resolution and rapid analysis times. It is particularly effective for identifying and quantifying volatile impurities.
Comparison of Analytical Methods
The following table summarizes the key performance parameters for representative HPLC and GC methods for the analysis of halogenated pyridine derivatives, providing a baseline for what can be expected for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Instrumentation | HPLC system with UV detector.[2] | Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2][3] |
| Typical Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3] | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[2] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Strengths | Suitable for non-volatile and thermally labile compounds; robust and widely available.[2] | High resolution and sensitivity for volatile compounds; robust and reliable.[1] |
| Limitations | Lower sensitivity compared to GC for some volatile compounds. | Not suitable for non-volatile or thermally labile impurities; derivatization may be required for polar compounds.[1][2] |
Experimental Protocols
Below are detailed experimental protocols for HPLC and GC methods that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
1. Instrumentation:
-
HPLC system equipped with a UV detector.[2]
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). An acid modifier like phosphoric acid or formic acid (for MS compatibility) may be added.[2]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: Determined by the UV-Vis spectrum of the compound (typically around 254 nm for pyridine derivatives).[2][4]
-
Injection Volume: 10 µL.[4]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a known concentration within the calibration range.
Gas Chromatography (GC) Method
1. Instrumentation:
-
Gas chromatograph coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2]
-
A non-polar or medium-polarity capillary column.[2]
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C.[2]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[2]
-
Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 280°C.
-
Detector Temperature (FID): 300 °C.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent such as dichloromethane or acetone.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the same solvent.
-
Sample Solution: Prepare the sample by dissolving it in the chosen solvent to a concentration within the calibration range.
Workflow for Analytical Method Validation
The validation of the chosen analytical method is a critical step to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A general workflow for analytical method validation.
General Experimental Workflow for Quantification
The following diagram outlines a generalized workflow for the quantification of this compound using a chromatographic technique.
Caption: A typical experimental workflow for chromatographic quantification.
References
A Comparative Guide to the Structural Confirmation of 2-Bromo-5-chloro-3-methylpyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of substituted pyridines is a critical step in the development of novel pharmaceuticals and agrochemicals. 2-Bromo-5-chloro-3-methylpyridine and its isomers are important building blocks in organic synthesis. Accurate structural confirmation is paramount to ensure the desired chemical properties and biological activity of the final products. This guide provides a comparative overview of the analytical techniques used for the structural confirmation of this compound, alongside its key isomers, 3-Bromo-2-chloro-5-methylpyridine and 5-Bromo-2-chloro-3-methylpyridine.
Spectroscopic and Crystallographic Data Comparison
The definitive structural assignment of these isomers relies on a combination of spectroscopic and crystallographic techniques. Below is a summary of expected and reported data for these compounds.
Table 1: Comparison of Physical and Spectroscopic Data for Bromochloromethylpyridine Isomers
| Property | This compound | 3-Bromo-2-chloro-5-methylpyridine | 5-Bromo-2-chloro-3-methylpyridine |
| CAS Number | 65550-77-8 | 17282-03-0 | 29241-60-9 |
| Molecular Formula | C₆H₅BrClN | C₆H₅BrClN | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol | 206.47 g/mol [1] | 206.47 g/mol [2] |
| ¹H NMR (Predicted) | H-4: ~7.8 ppm (d), H-6: ~8.2 ppm (d), CH₃: ~2.4 ppm (s) | H-4: ~7.6 ppm (d), H-6: ~8.1 ppm (d), CH₃: ~2.3 ppm (s) | H-4: ~7.9 ppm (s), H-6: ~8.3 ppm (s), CH₃: ~2.5 ppm (s) |
| ¹³C NMR (Predicted) | C2, C3, C4, C5, C6, CH₃ | C2, C3, C4, C5, C6, CH₃ | C2, C3, C4, C5, C6, CH₃ |
| Mass Spec (m/z) | M⁺ peaks at ~205, 207, 209 (Isotopic pattern for Br and Cl) | M⁺ peaks at ~205, 207, 209 (Isotopic pattern for Br and Cl) | M⁺ peaks at ~205, 207, 209 (Isotopic pattern for Br and Cl) |
| X-ray Crystal Data | Not publicly available | Not publicly available | Not publicly available |
Note: Predicted NMR data is based on general principles of substituent effects on the pyridine ring. Actual experimental values may vary.
Experimental Methodologies
The structural confirmation of this compound and its derivatives involves a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy:
-
Objective: To determine the number of different types of protons and their neighboring environments.
-
Sample Preparation: A solution of 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is prepared in a 5 mm NMR tube.
-
Data Acquisition: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and aliphatic regions, and a relaxation delay of 1-5 seconds.
¹³C NMR Spectroscopy:
-
Objective: To determine the number of different types of carbon atoms.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is typically required compared to ¹H NMR.
-
Data Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. The spectral width should encompass the expected range for aromatic and aliphatic carbons (typically 0-200 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
Objective: To determine the molecular weight and confirm the presence of bromine and chlorine through their characteristic isotopic patterns.
-
Ionization Techniques: Electron Ionization (EI) is commonly used for these types of molecules.
-
Analysis: The mass spectrum will show a molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic pattern of peaks will be observed for the molecular ion, confirming the presence of these halogens.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise arrangement of atoms in a crystalline solid.
-
Objective: To obtain a definitive three-dimensional molecular structure.
-
Procedure:
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic coordinates. While no public crystal structures for this compound or its direct isomers were found, the crystal structure of the related compound 2-bromo-5-methylpyridine has been reported, providing insight into the molecular geometry and packing of such molecules.[3]
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the structural confirmation of this compound derivatives.
Caption: General experimental workflow for the synthesis and structural confirmation of substituted pyridine derivatives.
References
A Comparative Guide to Catalysts for 2-Bromo-5-chloro-3-methylpyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical and agrochemical compounds, the strategic functionalization of heterocyclic scaffolds like pyridine is paramount. 2-Bromo-5-chloro-3-methylpyridine presents a versatile building block with two distinct halogenated sites, offering opportunities for selective chemical modifications. The choice of catalyst is critical in dictating the outcome of cross-coupling reactions involving this substrate, influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of various catalytic systems for reactions involving this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction design.
Chemoselectivity in Cross-Coupling Reactions
A key consideration for reactions with this compound is the selective activation of the C-Br bond over the more stable C-Cl bond. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F. This is attributed to the bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition by a low-valent metal catalyst than the C-Cl bond. Consequently, with judicious selection of a catalyst and reaction conditions, selective cross-coupling at the C-2 position (bromine) can be achieved.
Performance Comparison of Catalytic Systems
While specific, direct comparative studies on this compound are not extensively documented in publicly available literature, data from structurally similar bromochloropyridines and bromopyridines provide valuable insights into expected catalyst performance. The following tables summarize the performance of common palladium, nickel, and copper-based catalytic systems in key cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For substrates like this compound, the choice of ligand is crucial for achieving high yields and selectivity.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) (Analogous Substrate) | Reference Substrate |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | >85 | 2-Bromo-4-fluoro-5-methylpyridine[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >95 | 2-Bromo-4-fluoro-5-methylpyridine[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 81 | 2-Bromo-4-methylpyridine[2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 94 | 1-Bromo-4-chlorobenzene[3] |
Note: Yields are reported for analogous substrates and serve as an estimation of performance for this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The selection of a suitable ligand and base is critical, especially given the potential for the pyridine nitrogen to coordinate with the palladium catalyst.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) (Analogous Substrate) | Reference Substrate |
| Pd(OAc)₂ | BrettPhos | NaOtBu | THF | 80 | >95 (Est.) | 6-Bromopyridin-3-amine[4] |
| Pd₂(dba)₃ | cataCXium A | LHMDS | Dioxane | 90 | >90 (Est.) | 6-Bromopyridin-3-amine[4] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | >85 (Est.) | 6-Bromopyridin-3-amine[4] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 | High (General) | General Aryl Bromides[5][6] |
Note: Estimated yields are based on reactions with similar substrates as reported in the literature.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) (Analogous Substrate) | Reference Substrate |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | 40-60 | High (General) | 2-Bromo-4-methylpyridine[6] |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | 2-Amino-3-bromopyridines[7] |
Nickel and Copper Catalysts: Emerging Alternatives
While palladium catalysts are dominant, nickel and copper-based systems offer cost-effective and sometimes uniquely reactive alternatives.
-
Nickel Catalysts : Nickel catalysts are particularly effective for cross-coupling reactions and can sometimes offer different selectivity compared to palladium.[8][9] They are often used in Negishi and Kumada couplings. For instance, NiCl₂(dppe) is a common catalyst for Kumada coupling.
-
Copper Catalysts : Copper-catalyzed reactions, such as the Ullmann condensation, are well-established for C-N and C-O bond formation. Recent advancements have expanded their utility in cross-coupling reactions, often under milder conditions.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 v/v).
-
Reaction : Seal the flask and heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS, typically for 12-24 hours.
-
Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended) : In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.). Add anhydrous solvent (e.g., toluene or dioxane) and stir for 10-15 minutes.
-
Reagent Addition : To the activated catalyst mixture, add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Reaction : Seal the vessel and heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up : After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizing Reaction Workflows
Diagrams illustrating the logical flow of experimental procedures can aid in planning and execution.
Caption: A generalized experimental workflow for comparing catalyst performance in cross-coupling reactions.
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Cost-Benefit Analysis of 2-Bromo-5-chloro-3-methylpyridine in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Pyridine-Based Intermediates in Neonicotinoid Synthesis
The strategic selection of starting materials is a critical determinant of efficiency and cost-effectiveness in the synthesis of high-value chemical compounds. In the realm of agrochemicals, particularly in the production of neonicotinoid insecticides, halogenated pyridines are indispensable intermediates. This guide provides a comprehensive cost-benefit analysis of 2-Bromo-5-chloro-3-methylpyridine, a versatile building block, and compares its performance with a key alternative, 2,3-dichloro-5-methylpyridine, in the context of synthesizing next-generation insecticides. This analysis is supported by experimental data, detailed protocols, and visual workflows to facilitate informed decision-making in research and development.
Executive Summary
This compound offers distinct advantages in terms of reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of many complex agrochemicals. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, often leading to higher yields and milder reaction conditions. However, this enhanced reactivity can come at a higher initial raw material cost compared to its chlorinated analogs. This guide will delve into a specific application—the synthesis of a hypothetical neonicotinoid insecticide—to provide a quantitative comparison of these two key intermediates.
Quantitative Data Comparison
To illustrate the cost-benefit trade-offs, we will consider a two-step synthesis of a hypothetical neonicotinoid insecticide. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce a thiazole moiety, and the second step is a condensation reaction to complete the neonicotinoid core structure.
Table 1: Cost and Availability of Starting Materials
| Compound | Supplier Example | Price (USD/g) | Purity |
| This compound | Chem-Impex | Custom Synthesis | ≥ 97% |
| 2,3-dichloro-5-methylpyridine | Fluorochem | £0.171 (approx. $0.22) | ≥ 99% |
| 2-chloro-5-methylpyridine | Sigma-Aldrich | ~$0.30 | 97% |
Table 2: Comparative Synthesis of a Hypothetical Neonicotinoid Intermediate via Suzuki-Miyaura Coupling
| Parameter | Route A: Using this compound | Route B: Using 2,3-dichloro-5-methylpyridine |
| Reaction | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Starting Pyridine | This compound | 2,3-dichloro-5-methylpyridine |
| Key Reagents | Thiazole-boronic acid, Pd(PPh₃)₄, K₂CO₃ | Thiazole-boronic acid, Pd(dppf)Cl₂, Na₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O |
| Temperature (°C) | 80-90 | 100-110 |
| Reaction Time (h) | 8-12 | 16-24 |
| Reported Yield (%) | ~85-95% (estimated based on similar substrates) | ~70-85% (estimated based on similar substrates) |
| Cost of Pyridine/mole of product (USD) | Higher (custom synthesis) | Lower (~$35.64/mole) |
| Advantages | Higher yield, milder conditions, shorter reaction time. | Lower cost of starting material, readily available. |
| Disadvantages | Higher cost of starting material. | Harsher conditions, longer reaction time, potentially lower yield. |
Table 3: Subsequent Condensation Step to Final Neonicotinoid Product
| Parameter | Route A | Route B |
| Starting Material | Intermediate from Route A | Intermediate from Route B |
| Key Reagents | Ethylenediamine, Nitroguanidine | Ethylenediamine, Nitroguanidine |
| Solvent | Acetonitrile | Acetonitrile |
| Temperature (°C) | 60-70 | 60-70 |
| Reaction Time (h) | 4-6 | 4-6 |
| Reported Yield (%) | ~90-95% | ~90-95% |
| Overall Yield (2 steps) | Higher | Lower |
| Overall Cost | Potentially higher due to starting material | Potentially lower due to starting material |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with this compound (Route A)
Materials:
-
This compound (1.0 eq)
-
Thiazole-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dried Schlenk flask, add this compound, thiazole-boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 85°C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with 2,3-dichloro-5-methylpyridine (Route B)
Materials:
-
2,3-dichloro-5-methylpyridine (1.0 eq)
-
Thiazole-boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Water (degassed)
Procedure:
-
In a Schlenk flask, combine 2,3-dichloro-5-methylpyridine, thiazole-boronic acid, and sodium carbonate.
-
Purge the flask with argon for 15 minutes.
-
Add Pd(dppf)Cl₂ under a stream of argon.
-
Add a degassed 5:1 mixture of toluene and water.
-
Heat the mixture to 110°C and stir vigorously for 16-24 hours. Monitor the reaction by GC-MS.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthetic pathways and the decision-making process for selecting the appropriate starting material.
The Strategic Utility of 2-Bromo-5-chloro-3-methylpyridine in Synthetic Chemistry: A Patent Review
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the vast array of heterocyclic intermediates, 2-Bromo-5-chloro-3-methylpyridine has emerged as a versatile scaffold. This guide provides a comprehensive review of patents citing the use of this and structurally related pyridine derivatives, offering a comparative analysis of synthetic methodologies and key reactions. By presenting quantitative data, detailed experimental protocols, and visualized chemical pathways, this document aims to be an essential resource for chemists engaged in the design and execution of complex molecular syntheses.
Synthesis of Halogenated 3-Methylpyridine Derivatives: A Comparative Overview
The patent literature reveals several strategies for the synthesis of brominated and chlorinated 3-methylpyridine derivatives. While a direct, one-pot synthesis of this compound is not extensively detailed, analogous preparations of related compounds provide valuable insights into potential synthetic routes. A common theme is the multi-step functionalization of a pre-existing pyridine or picoline core.
For instance, the preparation of 2,5-dibromo-3-methylpyridine involves a two-step process starting from 2-amino-3-methylpyridine. This method, detailed in Chinese patent CN105348177A, showcases a bromination followed by a Sandmeyer-type reaction. In contrast, the synthesis of 2-chloro-5-methylpyridine, as described in US Patent 4612377A, can be achieved from a dihalo-piperidinone precursor through chlorination and dehydrohalogenation.[1][2]
The following table summarizes the synthetic approaches for various relevant pyridine derivatives, providing a basis for comparison of reaction conditions and yields.
| Target Compound | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Patent Reference |
| 2,5-dibromo-3-methylpyridine | 2-amino-3-methyl-5-bromopyridine | HBr, CuBr, NaNO₂ | Water | -5 to 10 | 64-67 | CN105348177A |
| 2-chloro-5-methylpyridine | 2-oxo-5-methyl-5,6-dihalopiperidine | POCl₃ or Phosgene | Trichlorobenzene | 80-130 | Not Specified | US4612377A[1] |
| 2-methyl-3-bromopyridine | 2-methyl-3-aminopyridine | HBr, Br₂, NaNO₂ | Water | -10 to 0 | Not Specified | CN104292211A |
| 5-bromo-2-methylpyridine | 5-amino-2-methylpyridine | HBr, Br₂, NaNO₂ | Water | Not Specified | High | CN101560183B[3] |
Key Reactions of Bromo-Chloro-Pyridines: Insights from the Patent Literature
The utility of this compound and its isomers lies in the differential reactivity of the halogen substituents. The bromine atom, typically more reactive in cross-coupling reactions, and the chlorine atom, which can also be substituted under specific conditions, allow for sequential and site-selective modifications.
Nucleophilic Substitution and Diazotization
US Patent 5,436,344A, while not explicitly using this compound, provides a detailed methodology for the transformation of a 3-bromo, 2-amino substituted pyridine.[1] This process involves diazotization to form a 2-hydroxy-3-bromopyridine, followed by nucleophilic displacement of the hydroxyl group to introduce another halogen. This two-step procedure is fundamental for modifying the pyridine core and is highly relevant for manipulating the substitution pattern of our target molecule.
Experimental Protocol: Diazotization and Halogenation of a Brominated Aminopyridine (Adapted from US5436344A)[1]
-
Diazotization: A 3-bromo, 2-amino substituted pyridine is reacted with a diazotizing agent, such as sodium nitrite in the presence of a mineral acid (e.g., sulfuric or hydrochloric acid), in water. The reaction is typically carried out at a low temperature, between -10°C and 0°C.
-
Nucleophilic Displacement: The resulting 3-bromo, 2-hydroxy pyridine is then heated, typically between 80°C and 120°C, with a halogenating agent like phosphorus oxybromide or phosphorus oxychloride to yield the corresponding di-halo-substituted pyridine.
The following diagram illustrates this generalized transformation pathway.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-chloro-3-methylpyridine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Bromo-5-chloro-3-methylpyridine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][3][4]
II. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| CAS Number | 65550-77-8 |
| Appearance | White to Almost white powder to lump |
| Purity | >98.0% (GC) |
III. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal company.[1][2][5] Do not allow the product to enter drains, waterways, or the soil.[5]
1. Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, labeled, and sealed waste container.
-
The container must be clearly labeled with the chemical name: "Waste this compound" and the appropriate hazard symbols.
-
Store the waste container in a well-ventilated, designated hazardous waste storage area away from incompatible materials.
2. Preparation for Disposal:
-
It may be possible to dissolve or mix the material with a combustible solvent.[5] This should only be done by trained personnel following established laboratory safety procedures.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on solvent selection and mixing procedures.
3. Incineration:
-
The waste should be burned in a chemical incinerator equipped with an afterburner and scrubber system.[5]
-
This process must be carried out by a licensed and approved waste disposal plant.[1][2]
4. Container Disposal:
-
Dispose of the empty container as unused product, following the same hazardous waste disposal procedures.[5]
IV. Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[5]
-
Small Spills: Carefully sweep the solid material into an airtight container, taking care not to create dust.[5]
-
Large Spills: Rope off the area to control entry.[5]
-
In all cases, wear the appropriate PPE.
-
The collected material should be promptly disposed of in accordance with the procedures outlined above.[5]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-5-chloro-3-methylpyridine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-5-chloro-3-methylpyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for closely related compounds, which should be considered indicative for this compound.
| Hazard Classification | Category | Associated Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1] |
Recommended Personal Protective Equipment (PPE)
To ensure safety, the following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling.[3] Inspect gloves before each use and replace them immediately if contaminated or damaged. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept buttoned. |
| Respiratory Protection | Respirator | Use in a well-ventilated area, such as a chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator is necessary. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are required in the laboratory. |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. All necessary PPE should be inspected and worn properly.
-
Handling:
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Remove and properly dispose of contaminated gloves and other disposable PPE.
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.
Disposal Plan:
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[4] Dispose of the waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
